Product packaging for Mofegiline Hydrochloride(Cat. No.:CAS No. 120635-25-8)

Mofegiline Hydrochloride

Cat. No.: B1662143
CAS No.: 120635-25-8
M. Wt: 233.68 g/mol
InChI Key: QUCNNQHLIHGBIA-HCUGZAAXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mofegiline is an inhibitor of monoamine oxidase B (MAO-B;  IC50 = 3.6 nM for the rat brain mitochondrial enzyme). It is selective for MAO-B over MAO-A (IC50 = 680 nM). Mofegiline also inhibits vascular adhesion protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), an enzyme that has roles in leukocyte adhesion and transmigration, with an IC50 value of 20 nM for the human enzyme. It reduces MPTP-induced decreases in striatal levels of dopamine, dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in mice when administered at a dose of 1.25 mg/kg. Mofegiline (5 mg/kg) also inhibits LPS-induced increases in bronchoalveolar lavage fluid (BALF) levels of TNF-α in transgenic mice overexpressing VAP-1.>Mofegiline Hcl (MDL72974A) is a potent and selective enzyme-activated irreversible inhibitor of MAO-B;  shows marked selectivity for the B form (IC50 = 680 and 3.6 nM for MAO-A and MAO-B, respectively. IC50 value: 3.6 nM Target: MAO-Bin vitro: MDL72974 inhibits rat brain mitochondrial MAO in a concentration and time-dependent fashion and shows marked selectivity for the B form (IC50 = 680 and 3.6 nM for MAO-A and MAO-B, respectively). is also capable of inhibiting semicarbazide-sensitive amine oxidases (SSAOs) obtained from vascular tissues and sera of different species. The inhibition of SSAO by MDL-72974A was irreversible and time dependent. It was competitive without preincubation of the enzyme with the inhibitor and demonstrated a mixed-type of inhibition when the enzyme was preincubated with the inhibitor. The IC50 values were estimated to be 2 x 10(-9) M, 5 x 10(-9) M, 8 x 10(-8) M and 2 x 10(-8) M for SSAO from dog aorta, rat aorta, bovine aorta and human umbilical artery, respectively. in vivo: After oral administration to rats, the compound shows preferential inhibition of brain MAO-B with ED50 values of 8 and 0.18 mg/kg p.o. for the A and B forms, respectively. Selectivity is retained on repeat dosing. MDL 72,974 did not significantly potentiate the cardiovascular effects of intraduodenually-administered tyramine in anaesthetized rats and had only minor indirect sympathomimatic effects in the pithed rat. Male beagle dogs were given single p.o. (20 mg/kg) and i.v. (5 mg/kg) doses of [14C]-Mofegiline. Total radioactivity excreted in urine and feces over 96 hr was, respectively, 75.5 +/- 3.8 and 6.3 +/- 3.4% of the dose after p.o. and 67.9 +/- 0.5 and 3.9 +/- 2.4% after i.v. administration. Unchanged drug in urine represented 3% of the dose after po and less than 1% after i.v. administration. Mofegiline was thus extensively metabolized in dogs, and urinary excretion was the major route of elimination of metabolites.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClF2N B1662143 Mofegiline Hydrochloride CAS No. 120635-25-8

Properties

IUPAC Name

(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCNNQHLIHGBIA-HCUGZAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=CF)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC/C(=C\F)/CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120635-25-8
Record name Mofegiline hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOFEGILINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08331R10RY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mofegiline Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mofegiline hydrochloride (also known as MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] Developed initially for the potential treatment of Parkinson's disease and Alzheimer's disease, its primary mechanism revolves around the modulation of dopamine metabolism within the central nervous system.[2] Mofegiline operates as an enzyme-activated inhibitor, forming a covalent bond with the flavin cofactor of MAO-B, leading to its irreversible inactivation.[4] Beyond its primary target, mofegiline also demonstrates significant inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), suggesting potential anti-inflammatory effects.[1][5][6] This guide provides a detailed examination of mofegiline's biochemical interactions, pharmacological effects, and the experimental methodologies used to elucidate its function.

Core Mechanism: Selective and Irreversible MAO-B Inhibition

Mofegiline's principal mechanism of action is the selective, enzyme-activated, irreversible inhibition of monoamine oxidase type B (MAO-B).[1][3] MAO-B is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[7][8]

The inhibition process is mechanism-based, meaning the enzyme itself catalyzes the conversion of mofegiline into a reactive species that then covalently binds to the enzyme.[4] Specifically, structural and mechanistic studies have shown that upon interaction with MAO-B, a covalent bond is formed between the distal allylamine carbon atom of the mofegiline metabolite and the N(5) position of the flavin adenine dinucleotide (FAD) cofactor.[4] This adduct formation results in a 1:1 molar stoichiometry and renders the enzyme permanently inactive, with no catalytic turnover observed during the inhibition process.[4]

This high selectivity for MAO-B over its isoenzyme, MAO-A, is a critical feature. While MAO-A is primarily responsible for metabolizing serotonin and norepinephrine, MAO-B preferentially metabolizes dopamine.[9] Mofegiline's selectivity minimizes the risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed.[3]

MAO_B_Inhibition Mechanism of Irreversible MAO-B Inhibition by Mofegiline cluster_Mito Outer Mitochondrial Membrane MAO_B Monoamine Oxidase B (MAO-B) with FAD Cofactor Reactive_Intermediate Reactive Intermediate MAO_B->Reactive_Intermediate Enzyme-activated Metabolism Mofegiline Mofegiline (MDL 72,974A) Mofegiline->MAO_B Binds to Active Site Inactive_Complex Inactive Covalent Adduct (Mofegiline-FAD) Reactive_Intermediate->Inactive_Complex Covalent Bonding to Flavin N(5) Dopaminergic_Synapse Effect of Mofegiline on the Dopaminergic Synapse cluster_Pre Presynaptic Neuron cluster_Post Postsynaptic Neuron cluster_Glia Glial Cell / Mitochondria DOPA L-DOPA DA_Vesicle Dopamine (DA) in Vesicles DOPA->DA_Vesicle Synthesis DA_Synapse Synaptic Dopamine DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Receptor Dopamine Receptors Signal Signal DA_Receptor->Signal Signal Transduction MAO_B MAO-B Metabolites DOPAC, HVA + H₂O₂ (Oxidative Stress) MAO_B->Metabolites Breakdown Mofegiline Mofegiline Mofegiline->MAO_B Inhibits DA_Synapse->DAT Reuptake DA_Synapse->DA_Receptor Binding DA_Synapse->MAO_B Metabolism Assay_Workflow General Workflow for an In Vitro MAO Inhibition Assay cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Prep_Inhibitor Prepare Serial Dilutions of Mofegiline Add_Inhibitor Add Mofegiline/ Controls to Wells Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare MAO-A/MAO-B Enzyme Solution Add_Enzyme Dispense Enzyme into Microplate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate (e.g., Kynuramine) Add_Substrate Initiate Reaction with Substrate Prep_Substrate->Add_Substrate Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (37°C, 15 min) Add_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate (37°C, 30 min) Add_Substrate->Incubate Stop_Reaction Terminate Reaction (e.g., NaOH) Incubate->Stop_Reaction Read_Plate Measure Signal (Fluorescence/Radioactivity) Stop_Reaction->Read_Plate Calculate Calculate % Inhibition vs. Control Read_Plate->Calculate Plot_Curve Plot Dose-Response Curve Calculate->Plot_Curve Determine_IC50 Calculate IC50 Value Plot_Curve->Determine_IC50

References

Mofegiline Hydrochloride: A Technical Whitepaper on its Discovery, Mechanism, and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline Hydrochloride (MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of dopamine and other neurotransmitters. Developed in the 1980s by the Merrell-Dow Research Institute, mofegiline was investigated as a potential therapeutic agent for neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease.[1][2] This document provides a comprehensive technical overview of this compound, detailing its discovery, mechanism of action, and the available data from preclinical and clinical investigations. Despite promising initial findings, the clinical development of mofegiline was ultimately terminated, and it was never marketed.[1][3] This whitepaper aims to consolidate the existing scientific knowledge on mofegiline for the benefit of researchers and professionals in the field of drug discovery and development.

Discovery and History

Mofegiline, chemically known as (2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine hydrochloride, was first synthesized and characterized by scientists at the Merrell-Dow Research Institute.[1] The development of mofegiline was part of a broader effort to identify selective MAO-B inhibitors as a therapeutic strategy for Parkinson's disease. The rationale was that by selectively inhibiting MAO-B, the breakdown of dopamine in the brain could be reduced, thereby alleviating the motor symptoms of the disease. Mofegiline emerged as a promising candidate due to its high potency and selectivity for MAO-B over its isoenzyme, MAO-A.[4][5]

Mechanism of Action

Mofegiline is an enzyme-activated, irreversible inhibitor of MAO-B, often referred to as a "suicide inhibitor."[4] Its mechanism of action involves a series of steps that lead to the formation of a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO-B enzyme, rendering it permanently inactive.

The key steps in the inhibition of MAO-B by mofegiline are:

  • Oxidation of the Amine: Mofegiline's primary amine is oxidized by the FAD cofactor of MAO-B.

  • Formation of a Reactive Intermediate: This oxidation generates a reactive intermediate.

  • Covalent Adduct Formation: The intermediate then rapidly forms a covalent adduct with the N5 position of the FAD cofactor.[4]

This irreversible inhibition leads to a sustained increase in the levels of dopamine in the brain.

In addition to its primary activity on MAO-B, mofegiline has also been shown to be a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1][6] SSAO is an enzyme involved in inflammatory processes, and its inhibition by mofegiline may have contributed to the compound's overall pharmacological profile.

Signaling Pathway Diagram

Mofegiline_MAOB_Inhibition Mofegiline Mofegiline MAOB_active Active MAO-B (with FAD cofactor) Mofegiline->MAOB_active Enters active site Reactive_Intermediate Reactive Intermediate MAOB_active->Reactive_Intermediate Oxidation of amine Dopamine Dopamine MAOB_inactive Inactive MAO-B (covalent adduct) Reactive_Intermediate->MAOB_inactive Covalent adduct formation with FAD Dopamine->DOPAC Metabolism

Mechanism of irreversible inhibition of MAO-B by Mofegiline.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Mofegiline
Target EnzymeSpeciesIC50 (nM)Reference
MAO-BRat brain mitochondria3.6[6]
MAO-ARat brain mitochondria680[6]
SSAO/VAP-1Human20[7]
SSAODog aorta2[6]
SSAORat aorta5[6]
SSAOBovine aorta80[6]
SSAOHuman umbilical artery20[6]
Table 2: Preclinical In Vivo Data for Mofegiline
Animal ModelParameterDoseEffectReference
MiceMPTP-induced neurotoxicity1.25 mg/kgReduced decreases in striatal dopamine, DOPAC, and HVA[7]
Transgenic Mice (overexpressing VAP-1)LPS-induced inflammation5 mg/kgInhibited increases in BALF levels of TNF-α[7]

Experimental Protocols

In Vitro MAO Inhibition Assay (General Protocol)

A detailed, specific protocol for the original assays with Mofegiline is not available in the public domain. However, a general protocol for determining MAO inhibitory activity, based on common laboratory practices, is as follows:

  • Enzyme Preparation: Mitochondria are isolated from rat brain tissue by differential centrifugation. The mitochondrial pellet is resuspended in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Inhibitor and Substrate Preparation: this compound is dissolved in a suitable solvent (e.g., water or DMSO) to prepare a stock solution. A range of dilutions is then prepared. A radiolabeled substrate for MAO-B (e.g., [14C]-phenylethylamine) or MAO-A (e.g., [14C]-serotonin) is used.

  • Assay Procedure:

    • Aliquots of the mitochondrial preparation are pre-incubated with varying concentrations of mofegiline or vehicle control for a specified time at 37°C.

    • The enzymatic reaction is initiated by the addition of the radiolabeled substrate.

    • The reaction is allowed to proceed for a defined period and is then terminated, typically by the addition of an acid (e.g., HCl).

    • The radiolabeled metabolic products are extracted using an organic solvent (e.g., toluene).

    • The radioactivity in the organic phase is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition at each mofegiline concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro MAO Inhibition Assay

MAO_Inhibition_Workflow start Start enzyme_prep Enzyme Preparation (Mitochondrial Isolation) start->enzyme_prep inhibitor_prep Inhibitor & Substrate Preparation start->inhibitor_prep pre_incubation Pre-incubation (Enzyme + Inhibitor) enzyme_prep->pre_incubation inhibitor_prep->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation reaction_termination Reaction Termination reaction_initiation->reaction_termination extraction Product Extraction reaction_termination->extraction quantification Quantification (Scintillation Counting) extraction->quantification data_analysis Data Analysis (IC50 Determination) quantification->data_analysis end End data_analysis->end

A generalized workflow for determining MAO inhibitory activity in vitro.

Synthesis

Clinical Development and Discontinuation

This compound entered early-stage clinical development for Parkinson's disease and Alzheimer's disease. However, its development was terminated, and the drug was never marketed.[1][3] The specific reasons for this discontinuation are not explicitly stated in the available public-domain literature.

Information on the clinical trial program is limited. It is known that mofegiline was investigated in clinical trials, but detailed results, particularly from later-phase studies, are not widely published. The lack of comprehensive clinical data and a clear rationale for the termination of its development makes it difficult to fully assess the therapeutic potential and limitations of mofegiline.

Conclusion

This compound was a promising, potent, and selective irreversible inhibitor of MAO-B with a secondary activity against SSAO/VAP-1. Preclinical studies demonstrated its potential for the treatment of neurodegenerative diseases. However, the lack of a publicly available, detailed synthesis protocol and the absence of comprehensive clinical trial data, along with a clear reason for its development discontinuation, leave significant gaps in our understanding of this compound. This whitepaper has summarized the available technical information on mofegiline, highlighting both what is known and the areas where information is lacking, to serve as a resource for the scientific community.

References

Mofegiline Hydrochloride: A Technical Guide to a Selective MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mofegiline Hydrochloride (MDL 72,974A), a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B). This document details its mechanism of action, quantitative inhibitory properties, relevant experimental protocols, and known signaling pathways, serving as a critical resource for professionals in neuroscience research and drug development.

Core Compound Profile

Mofegiline is an enzyme-activated, irreversible inhibitor that selectively targets MAO-B.[1][2] Its mechanism involves the formation of a covalent adduct with the N(5) position of the flavin coenzyme within the MAO-B active site.[1][2] This targeted action leads to a significant reduction in the degradation of dopamine in the central nervous system, a key strategy in the management of neurodegenerative conditions such as Parkinson's disease.[3] While investigated for Parkinson's and Alzheimer's disease, Mofegiline was never commercially marketed.[2]

Quantitative Inhibitory Data

The following tables summarize the key quantitative parameters defining the inhibitory activity and selectivity of this compound.

In Vitro Inhibition of MAO-A and MAO-B
Parameter Value
MAO-B IC50 (rat brain mitochondria) 3.6 nM[4]
MAO-A IC50 (rat brain mitochondria) 680 nM[4]
MAO-B Apparent Ki (recombinant human) 28 nM[2]
Selectivity (MAO-A IC50 / MAO-B IC50) ~189-fold[4]
In Vivo Inhibition of MAO-A and MAO-B in Rats
Parameter Value
MAO-B ED50 (oral administration) 0.18 mg/kg[4]
MAO-A ED50 (oral administration) 8 mg/kg[4]
Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)
Parameter Value
SSAO/VAP-1 IC50 (human enzyme) 20 nM[4]

Mechanism of Action and Signaling Pathways

Mofegiline's primary mechanism is the selective and irreversible inhibition of MAO-B, an enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of key neurotransmitters, most notably dopamine.[5] By inhibiting MAO-B, Mofegiline increases the synaptic availability of dopamine, thereby enhancing dopaminergic signaling.

Beyond this primary effect, the neuroprotective properties of selective MAO-B inhibitors like Mofegiline are an area of active research. Studies on similar propargylamine-containing MAO-B inhibitors, such as selegiline and rasagiline, suggest mechanisms that extend beyond simple dopamine preservation. These include the induction of pro-survival anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as GDNF and BDNF.[3][6] Furthermore, there is evidence that selegiline can suppress the pro-apoptotic activity of protein disulfide isomerase (PDI), a mechanism independent of MAO-B inhibition that prevents mitochondrial outer membrane permeabilization and subsequent cell death.[7] Some selective MAO-B inhibitors may also influence dopamine transporter (DAT) function and interact with other signaling molecules like the trace amine-associated receptor 1 (TAAR1).[5][8]

The downstream consequences of enhanced dopamine availability through MAO-B inhibition involve the activation of dopamine receptor signaling cascades. Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase, increased cyclic AMP (cAMP) levels, and activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which then inhibits protein phosphatase 1 (PP1).[9] Activation of D2-like receptors, conversely, is generally coupled to the inhibition of adenylyl cyclase.[9] Both D1 and D2 receptor signaling can modulate the extracellular signal-regulated kinase (ERK) pathway, a key regulator of synaptic plasticity and cell survival.[9]

MAO_B_Inhibition_Signaling Mofegiline Mofegiline Hydrochloride MAOB MAO-B Mofegiline->MAOB Inhibits Dopamine_deg Dopamine Degradation MAOB->Dopamine_deg Catalyzes Dopamine Dopamine Dopamine_deg->Dopamine Reduces D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates AC_stim Adenylyl Cyclase (Stimulation) D1R->AC_stim ERK ERK Signaling D1R->ERK AC_inhib Adenylyl Cyclase (Inhibition) D2R->AC_inhib D2R->ERK cAMP ↑ cAMP AC_stim->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Neuroprotection Neuroprotection & Synaptic Plasticity DARPP32->Neuroprotection ERK->Neuroprotection

Mofegiline's inhibition of MAO-B increases dopamine levels, modulating downstream signaling pathways.

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of this compound against MAO-B. The assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of MAO-B-catalyzed amine oxidation.[10][11][12]

Materials:

  • Recombinant human MAO-B enzyme

  • This compound (or other test inhibitors)

  • MAO-B substrate (e.g., tyramine, benzylamine)[1][10]

  • MAO-B assay buffer

  • Horseradish peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red, GenieRed Probe)[11][12]

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = ~535/587 nm)[10][11]

  • Positive control inhibitor (e.g., Selegiline)[11]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of Mofegiline to be tested.

    • Reconstitute the MAO-B enzyme, HRP, and fluorometric probe in the assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well black microplate, add the desired volume of the Mofegiline dilutions to the respective wells.

    • Include wells for a positive control (e.g., Selegiline) and a no-inhibitor control (vehicle).

    • Add the diluted MAO-B enzyme solution to all wells except for the blank.

    • Incubate the plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[1][11]

  • Reaction Initiation and Measurement:

    • Prepare a working solution containing the MAO-B substrate, HRP, and the fluorometric probe in the assay buffer.

    • Add the working solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetically over a period of time (e.g., 30-60 minutes) at 37°C.[11]

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of Mofegiline.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the Mofegiline concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo Microdialysis for Dopamine Measurement

In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of living animals following the administration of a drug like Mofegiline.

General Procedure:

  • Surgical Implantation: Anesthetize the animal model (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum).

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular dopamine concentration.

  • Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Post-Treatment Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine content using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the dopamine concentrations in the post-treatment samples as a percentage of the baseline levels and plot them over time to observe the effect of Mofegiline on extracellular dopamine.

Experimental and Drug Development Workflow

The development and validation of a selective MAO-B inhibitor like Mofegiline typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Drug_Development_Workflow Screening In Vitro Screening (Fluorometric MAO-A/B Assays) Selectivity Selectivity & Potency (IC50/Ki Determination) Screening->Selectivity Mechanism Mechanism of Action (Irreversibility, Kinetics) Selectivity->Mechanism Lead_Opt Lead Optimization Selectivity->Lead_Opt Feedback Cellular Cell-Based Assays (Neuroprotection, Toxicity) Mechanism->Cellular Pharmacokinetics In Vivo Pharmacokinetics (ADME) Cellular->Pharmacokinetics Pharmacodynamics In Vivo Pharmacodynamics (Microdialysis - Dopamine Levels) Pharmacokinetics->Pharmacodynamics Efficacy Disease Models (e.g., MPTP-induced Parkinsonism) Pharmacodynamics->Efficacy Efficacy->Lead_Opt Feedback

A typical workflow for the development and validation of a selective MAO-B inhibitor.

References

Mofegiline Hydrochloride neuroprotective effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Neuroprotective Effects of Mofegiline Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (MDL-72,974) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) that was investigated for the treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease.[1] Although it was never commercially marketed, its mechanism of action provides a strong basis for significant neuroprotective potential. This document synthesizes the available data on Mofegiline's biochemical properties and extrapolates its likely neuroprotective effects based on the well-documented activities of other selective MAO-B inhibitors like Selegiline and Rasagiline. The core neuroprotective mechanisms stemming from MAO-B inhibition include the attenuation of oxidative stress, modulation of anti-apoptotic pathways, and the potential induction of pro-survival signaling cascades. This guide provides detailed experimental protocols for assessing these effects and presents key data and signaling pathways in a structured format for technical audiences.

This compound: Mechanism of Action

Mofegiline is a mechanism-based inhibitor that acts with high selectivity on MAO-B.[2] Its primary action involves forming a covalent bond with the N(5) position of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site.[2][3] This irreversible inhibition occurs with a 1:1 molar stoichiometry and happens within a single catalytic turnover, making it a highly efficient inactivator of the enzyme.[2][3] The inhibition prevents the oxidative deamination of monoamine neurotransmitters, most notably dopamine. A critical consequence of this enzymatic reaction is the production of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS).[4] By inhibiting MAO-B, Mofegiline effectively reduces the generation of this endogenous source of oxidative stress in the brain.

Enzymatic Inhibition Profile

Quantitative studies have demonstrated Mofegiline's high selectivity for MAO-B over MAO-A. The affinity for MAO-B is approximately 40-fold higher than for MAO-A, and its inhibition of MAO-A is reversible, unlike its irreversible action on MAO-B.[2]

ParameterTarget EnzymeValueReference
Apparent Kᵢ Human MAO-B28 nM[2][3]
Kᵢ Human MAO-A1.1 µM[2]
Inhibition Type Human MAO-BIrreversible[2]
Inhibition Type Human MAO-ACompetitive[2]

Core Neuroprotective Signaling Pathways

While direct studies on Mofegiline's neuroprotective signaling are limited, the pathways engaged by other selective MAO-B inhibitors are well-characterized and serve as a robust predictive model. These mechanisms extend beyond simply reducing oxidative stress and involve active modulation of cell survival and death pathways.

Attenuation of Oxidative Stress and Mitochondrial Protection

The primary neuroprotective effect of MAO-B inhibition is the reduction of oxidative stress. MAO-B is located on the outer mitochondrial membrane, and its activity is a significant source of H₂O₂ in dopaminergic neurons.[4][5] Excessive ROS can damage lipids, proteins, and DNA, leading to mitochondrial dysfunction and initiating apoptotic cell death.[6][7] By decreasing H₂O₂ production, Mofegiline is hypothesized to protect mitochondrial integrity, preventing the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of pro-apoptotic factors like cytochrome c.[8]

Modulation of Apoptotic Pathways

Selective MAO-B inhibitors have been shown to actively promote cell survival by modulating key proteins in the apoptotic cascade.[9] This is primarily achieved through the upregulation of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family and the potential downregulation of pro-apoptotic members like Bax.[4][9] The neuroprotective actions of Selegiline, for instance, have been directly linked to its ability to increase the expression of Bcl-2 and suppress apoptosis-related falls in mitochondrial membrane potential.[4][10] This shifts the cellular balance away from cell death and towards survival, particularly under conditions of neurotoxic or oxidative stress.

G cluster_0 Mitochondrial Integrity & Apoptosis Pathway MAOB MAO-B Activity ROS H₂O₂ Production (Oxidative Stress) MAOB->ROS Generates Mito Mitochondrial Dysfunction ROS->Mito Induces CytC Cytochrome C Release Mito->CytC Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mito Inhibits Bax Bax (Pro-apoptotic) Bax->Mito Promotes Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Mofegiline Mofegiline Mofegiline->MAOB Inhibits Mofegiline->Bcl2 Upregulates (Inferred) Mofegiline->Bax Downregulates (Inferred)

Hypothesized Neuroprotective Signaling Pathway of Mofegiline.

Illustrative Quantitative Data from Selective MAO-B Inhibitors

To provide context for the expected efficacy of Mofegiline, the following table summarizes quantitative data from neuroprotection studies on the related MAO-B inhibitor, Selegiline. These experiments typically involve exposing neuronal cell cultures to a neurotoxin and measuring the protective effect of the drug.

DrugCell ModelNeurotoxinConcentrationOutcome MeasureResultReference
Selegiline Hippocampus-derived Neural Stem Cells125 µM H₂O₂20 µMCell Viability (MTT)Significantly increased vs. H₂O₂ control[4]
Selegiline Hippocampus-derived Neural Stem Cells125 µM H₂O₂20 µMApoptosis/NecrosisSignificantly suppressed cell death[4]
Selegiline Hippocampus-derived Neural Stem CellsN/A (Baseline)20 µMBcl-2 mRNA ExpressionSignificantly increased vs. control[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the enzymatic and neuroprotective effects of compounds like this compound.

Protocol: In Vitro MAO-B Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC₅₀) of a test compound against recombinant human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme (Supersomes™ or similar)[5]

  • Kynuramine (substrate)[5]

  • Test compound (Mofegiline) and positive control (e.g., Selegiline)[5]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well microplate

  • Plate reader (fluorescence or LC-MS/MS for detection)[5]

Procedure:

  • Compound Preparation: Prepare serial dilutions of Mofegiline (e.g., 0.1 nM to 100 µM) in DMSO, then dilute further into the assay buffer.

  • Reaction Mixture: In each well of a 96-well plate, add the assay buffer, the test compound dilution, and recombinant hMAO-B enzyme.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (Kynuramine) to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile or a strong acid).

  • Detection: Measure the product (4-hydroxyquinoline) using a fluorescent plate reader or quantify the substrate and metabolite by LC-MS/MS.[5]

  • Data Analysis: Calculate the percent inhibition for each concentration of Mofegiline relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol assesses the ability of Mofegiline to protect neuronal cells from toxin-induced cell death. The neurotoxin 6-hydroxydopamine (6-OHDA) is commonly used to model Parkinson's disease pathology.[11][12]

Materials:

  • SH-SY5Y human neuroblastoma cell line[13]

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Neurotoxin (e.g., 6-OHDA or MPP⁺)[4][14]

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of Mofegiline (e.g., 1 µM to 50 µM). Incubate for 24-48 hours.[4]

  • Toxin Exposure: Add the neurotoxin (e.g., 50 µM 6-OHDA) to the wells (except for the vehicle control wells) and incubate for an additional 24 hours.

  • Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control group. Compare the viability of cells treated with the toxin alone to those pre-treated with Mofegiline to determine the protective effect.

G cluster_workflow Experimental Workflow: In Vitro Neuroprotection Assay cluster_controls Control Groups A 1. Seed SH-SY5Y Cells (96-well plate, 24h) B 2. Pre-treatment with Mofegiline (Varying concentrations, 24-48h) A->B C 3. Induce Neurotoxicity (Add 6-OHDA or MPP⁺, 24h) B->C C1 Vehicle Control (No Mofegiline, No Toxin) C2 Toxin Control (No Mofegiline, +Toxin) C3 Drug Control (+Mofegiline, No Toxin) D 4. Assess Cell Viability (MTT Assay, 3-4h) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Data Analysis (% Viability vs Control) F->G

Workflow for assessing the neuroprotective effects of Mofegiline.

Conclusion

This compound is a meticulously characterized selective, irreversible MAO-B inhibitor. While its clinical development was halted, its potent and specific mechanism of action strongly implies a neuroprotective profile consistent with, or potentially exceeding, that of other drugs in its class. The foundational mechanism for this neuroprotection is the mitigation of mitochondrial oxidative stress by reducing the catalytic production of hydrogen peroxide. Furthermore, evidence from related compounds strongly suggests that Mofegiline could actively promote neuronal survival by upregulating anti-apoptotic proteins like Bcl-2. The experimental frameworks provided herein offer robust methods for empirically validating these hypothesized effects. For drug development professionals, Mofegiline and its analogs represent a compelling area for further investigation in the ongoing search for disease-modifying therapies for neurodegenerative disorders.

References

Mofegiline Hydrochloride and Semicarbazide-Sensitive Amine Oxidase (SSAO): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline hydrochloride (MDL 72974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) that also exhibits significant inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO).[1][2] Developed initially for the potential treatment of Parkinson's disease and Alzheimer's disease, its dual inhibitory action offers a unique pharmacological profile with implications for neuroprotection and anti-inflammatory effects.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanisms of action, pharmacokinetic profile, and its interaction with both MAO-B and SSAO. Detailed experimental protocols for assessing enzyme inhibition and a summary of quantitative data are presented to support further research and development in this area.

Introduction to this compound

Mofegiline, chemically known as (E)-2-(4-fluorophenethyl)-3-fluoroallylamine, is a primary amine that acts as an enzyme-activated, irreversible inhibitor of MAO-B.[4][5] Its high selectivity for MAO-B over MAO-A, coupled with its potent inhibition of SSAO, distinguishes it from other MAO-B inhibitors.[4][6] Although Mofegiline was investigated for neurodegenerative diseases, it was never marketed.[1] However, its unique properties continue to make it a valuable tool for research into the roles of MAO-B and SSAO in health and disease.

Mechanism of Action

Irreversible Inhibition of Monoamine Oxidase B (MAO-B)

Mofegiline acts as a mechanism-based inhibitor of MAO-B.[3] The inhibition process involves the enzyme's own catalytic machinery. The allylamine moiety of Mofegiline is oxidized by the flavin adenine dinucleotide (FAD) cofactor at the active site of MAO-B.[3] This oxidation is a requisite step for the subsequent irreversible inactivation of the enzyme.[4]

Structural and mechanistic studies have revealed that this process results in the formation of a covalent bond between the distal allylamine carbon atom of Mofegiline and the N(5) position of the flavin cofactor.[3] This covalent adduct formation renders the enzyme catalytically inactive.[3] The inhibition by Mofegiline is stoichiometric, with a 1:1 molar ratio of inhibitor to enzyme, and occurs without significant catalytic turnover.[3]

Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)

Mofegiline is also a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[4][6] SSAO is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines, leading to the production of aldehydes, hydrogen peroxide, and ammonia.[7][8] Elevated SSAO activity has been implicated in pathological conditions such as diabetes and inflammation.[6][9] The inhibition of SSAO by Mofegiline is also irreversible and time-dependent.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and pharmacokinetics of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Enzyme TargetSpecies/Tissue SourceIC50 ValueKi ValueReference(s)
MAO-B Rat Brain Mitochondria3.6 nM-[4][6]
Human (recombinant)-28 nM[4]
MAO-A Rat Brain Mitochondria680 nM-[4][6]
Human (recombinant)-1.1 µM[4]
SSAO Dog Aorta2 nM-[4][10]
Rat Aorta5 nM-[4][10]
Human Umbilical Artery20 nM-[4][6][10]
Bovine Aorta80 nM-[4][10]

Table 2: In Vivo Efficacy of this compound

ParameterAnimal ModelDoseEffectReference(s)
MAO-B Inhibition (ED50) Rat (brain)0.18 mg/kg (p.o.)50% inhibition of MAO-B activity[5]
MAO-A Inhibition (ED50) Rat (brain)8 mg/kg (p.o.)50% inhibition of MAO-A activity[5]
Neuroprotection Mouse (MPTP model)1.25 mg/kg (i.p.)Rescued MPTP-induced decreases in striatal dopamine and its metabolites[4][6]
Anti-inflammatory Mouse (LPS-induced)5 mg/kgInhibited LPS-induced increases in TNF-α in BALF of VAP-1 transgenic mice[6]

Table 3: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference(s)
Time to Maximum Concentration (Tmax) ~1 hour[11]
Elimination Half-life (t1/2) 1 - 3 hours[1][11]
Absorption Rapid[11]
Elimination Rapid[11]
Metabolism Extensively metabolized, with the formation of carbamate metabolites[12]
Excretion Primarily urinary excretion of metabolites[12]

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Spectrophotometric Method)

This protocol is a generalized procedure based on common methodologies for assessing MAO-B activity.

Materials:

  • Purified or recombinant MAO-B enzyme

  • This compound

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • In a quartz cuvette, prepare a reaction mixture containing the phosphate buffer and the desired concentration of this compound.

  • Pre-incubate the enzyme with the inhibitor for a defined period at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the substrate, benzylamine.

  • Monitor the increase in absorbance at 250 nm, which corresponds to the formation of benzaldehyde, the product of benzylamine oxidation.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

  • Perform control experiments without the inhibitor to determine the uninhibited enzyme activity.

  • To determine the IC50 value, test a range of this compound concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.

  • To determine the Ki value, perform the assay at various substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate plots (e.g., Lineweaver-Burk).

In Vitro SSAO Inhibition Assay (Radiochemical Method)

This protocol is a generalized procedure for assessing SSAO activity.

Materials:

  • SSAO enzyme source (e.g., tissue homogenates from aorta or purified enzyme)

  • This compound

  • [14C]-Benzylamine (radiolabeled substrate)

  • Phosphate buffer

  • Scintillation cocktail and counter

Procedure:

  • Prepare tissue homogenates or purified enzyme solution in phosphate buffer.

  • Prepare a range of this compound concentrations.

  • In reaction tubes, combine the enzyme preparation with the different concentrations of this compound and pre-incubate.

  • Initiate the reaction by adding [14C]-benzylamine.

  • Incubate the reaction mixture at 37°C for a specific time.

  • Stop the reaction (e.g., by adding a strong acid).

  • Extract the radioactive product (benzaldehyde) into an organic solvent (e.g., toluene).

  • Measure the radioactivity of the organic phase using a liquid scintillation counter.

  • Calculate the enzyme activity and the percentage of inhibition for each this compound concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Dopamine Metabolism and the Role of MAO-B

MAO-B plays a crucial role in the degradation of dopamine in the brain. Inhibition of MAO-B by Mofegiline increases the synaptic concentration of dopamine, which is the primary mechanism for its therapeutic potential in Parkinson's disease.[13]

Dopamine_Metabolism Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine Vesicular Storage Vesicular Storage Dopamine->Vesicular Storage MAO-B MAO-B Dopamine->MAO-B Degradation Synaptic Release Synaptic Release Vesicular Storage->Synaptic Release Synaptic Release->Dopamine Reuptake Dopamine Receptors Dopamine Receptors Synaptic Release->Dopamine Receptors Postsynaptic Action DOPAC DOPAC MAO-B->DOPAC Metabolism Mofegiline Mofegiline Mofegiline->MAO-B Inhibits

Caption: Dopamine metabolism pathway and Mofegiline's point of intervention.

Proposed Signaling Pathway of SSAO in Inflammation

SSAO (VAP-1) is expressed on the surface of endothelial cells and is involved in the adhesion and transmigration of leukocytes to sites of inflammation. Its enzymatic activity, which produces cytotoxic aldehydes and hydrogen peroxide, is believed to contribute to this process.

SSAO_Inflammation cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte SSAO/VAP-1 SSAO/VAP-1 Cytotoxic Products Aldehydes, H2O2, NH3 SSAO/VAP-1->Cytotoxic Products Catalyzes Leukocyte Adhesion Leukocyte Adhesion SSAO/VAP-1->Leukocyte Adhesion Mediates Primary Amines Primary Amines Primary Amines->SSAO/VAP-1 Substrate Endothelial Damage Endothelial Damage Cytotoxic Products->Endothelial Damage Adhesion Molecules Adhesion Molecules Leukocyte Adhesion->Adhesion Molecules Inflammation Inflammation Leukocyte Adhesion->Inflammation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->SSAO/VAP-1 Upregulates Mofegiline Mofegiline Mofegiline->SSAO/VAP-1 Inhibits Endothelial Damage->Inflammation

Caption: Role of SSAO in the inflammatory cascade.

General Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound against a target enzyme.

Enzyme_Inhibition_Workflow Start Start Prepare Enzyme and\nInhibitor Solutions Prepare Enzyme and Inhibitor Solutions Start->Prepare Enzyme and\nInhibitor Solutions Pre-incubation Pre-incubation Prepare Enzyme and\nInhibitor Solutions->Pre-incubation Enzyme + Inhibitor Add Substrate Add Substrate Pre-incubation->Add Substrate Monitor Reaction Monitor Reaction Add Substrate->Monitor Reaction Data Analysis Data Analysis Monitor Reaction->Data Analysis Reaction Rates Determine IC50/Ki Determine IC50/Ki Data Analysis->Determine IC50/Ki End End Determine IC50/Ki->End

Caption: Workflow for determining enzyme inhibition kinetics.

Therapeutic Potential and Future Directions

The dual inhibition of MAO-B and SSAO by Mofegiline presents a compelling therapeutic strategy. By inhibiting MAO-B, Mofegiline can increase dopamine levels, offering symptomatic relief in Parkinson's disease.[13] Concurrently, its inhibition of SSAO may provide neuroprotective and anti-inflammatory benefits, potentially slowing disease progression.[6] The role of SSAO in diabetic complications also suggests that Mofegiline could be explored in the context of diabetic neuropathy and other related conditions.[6][8]

Although the clinical development of Mofegiline was discontinued, it remains an invaluable pharmacological tool for elucidating the intricate roles of MAO-B and SSAO in various physiological and pathological processes. Further research with Mofegiline and the development of new dual inhibitors could lead to novel therapeutic approaches for a range of disorders.

Conclusion

This compound is a potent, irreversible inhibitor of both MAO-B and SSAO. Its well-characterized mechanism of action and significant in vitro and in vivo activity make it a subject of continued interest in neuropharmacology and drug development. This technical guide has provided a comprehensive overview of its properties, along with practical experimental guidance and a summary of key data, to facilitate further scientific inquiry into this fascinating molecule and its enzymatic targets.

References

Mofegiline Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline Hydrochloride (MDL 72974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of key neurotransmitters. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a summary of its physicochemical and pharmacological properties, a detailed description of its interaction with MAO-B, and proposed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers in the fields of neuropharmacology, medicinal chemistry, and drug development.

Chemical Structure and Identification

This compound is the hydrochloride salt of Mofegiline. Its chemical structure and identifiers are summarized below.

IdentifierValueCitation
IUPAC Name (E)-2-(fluoromethylene)-4-(4-fluorophenyl)butan-1-amine hydrochloride[1]
Synonyms MDL 72974A, Mofegiline HCl[2][3]
CAS Number 120635-25-8[2]
Molecular Formula C₁₁H₁₃F₂N · HCl[2]
Molecular Weight 233.7 g/mol [2]
SMILES F/C=C(CN)/CCC1=CC=C(C=C1)F.Cl[2]
InChI InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+;[2]

Chemical Structure:

this compound Chemical Structure

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of this compound is presented in the tables below.

Physicochemical Properties
PropertyValueCitation
Appearance Solid powder[1]
Boiling Point 322.7°C at 760 mmHg[2]
Solubility Water: 30 mg/mLDMSO: 110 mg/mL (ultrasonic)[2][3]
Pharmacological Properties
ParameterValueSpecies/SystemCitation
IC₅₀ (MAO-B) 3.6 nMRat brain mitochondria[2]
IC₅₀ (MAO-A) 680 nMRat brain mitochondria[2]
Kᵢ (MAO-B) 28 nMRecombinant human[4]
IC₅₀ (SSAO/VAP-1) 20 nMHuman enzyme[2]
IC₅₀ (SSAO) 2 nMDog aorta[5]
IC₅₀ (SSAO) 5 nMRat aorta[5]
IC₅₀ (SSAO) 80 nMBovine aorta[5]
ED₅₀ (MAO-B inhibition, in vivo) 0.18 mg/kg (p.o.)Rat brain[5]
ED₅₀ (MAO-A inhibition, in vivo) 8 mg/kg (p.o.)Rat brain[5]
Elimination Half-life 1–3 hoursHuman[6]

Mechanism of Action and Signaling Pathway

Mofegiline is an enzyme-activated, irreversible inhibitor of MAO-B. The inhibitory mechanism involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme. This process occurs in a single catalytic turnover without the production of hydrogen peroxide.[7] The proposed mechanism involves the oxidation of the amine group of Mofegiline by FAD, leading to the formation of an imine intermediate. Subsequently, a nucleophilic attack from the N(5) position of the reduced flavin onto the imine, followed by the elimination of a fluoride ion, results in a stable, highly conjugated flavocyanine adduct.[7] This covalent modification permanently inactivates the enzyme.

MAO_B_Inhibition Mofegiline Mofegiline Intermediate_Complex Enzyme-Substrate Complex Mofegiline->Intermediate_Complex Binds to MAOB_Active_Site MAO-B Active Site (with FAD cofactor) MAOB_Active_Site->Intermediate_Complex Imine_Intermediate Imine Intermediate Intermediate_Complex->Imine_Intermediate Oxidation by FAD Covalent_Adduct Covalent Flavocyanine Adduct (Inactive MAO-B) Imine_Intermediate->Covalent_Adduct Nucleophilic attack & Fluoride elimination

Proposed mechanism of irreversible MAO-B inhibition by Mofegiline.

Experimental Protocols

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is noted to be synthesized according to published procedures.[7] The purification of related allylamine compounds often involves techniques such as column chromatography or preparative HPLC.

Proposed Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Based on methods for similar amine hydrochloride compounds, a robust RP-HPLC method for the analysis of this compound can be proposed.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 3.0-4.0). A common starting point would be a 30:70 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometry at a wavelength of approximately 205-220 nm.

  • Column Temperature: 30-40°C.

  • Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH guidelines for parameters including linearity, precision, accuracy, specificity, and robustness.

MAO-B Inhibition Assay (Fluorometric)

This protocol is based on commercially available MAO-B inhibitor screening kits.

  • Reagent Preparation:

    • Prepare MAO-B Assay Buffer.

    • Reconstitute lyophilized MAO-B enzyme, MAO-B substrate (e.g., tyramine), developer, and a positive control inhibitor (e.g., selegiline) in the appropriate buffers as specified by the kit manufacturer.

    • Prepare a working solution of the fluorescent probe (e.g., GenieRed Probe) in DMSO.

    • Prepare serial dilutions of this compound (test inhibitor).

  • Assay Procedure:

    • Add the test inhibitor dilutions, positive control, and a vehicle control to the wells of a 96-well black plate.

    • Add the MAO-B enzyme solution to all wells except the blank.

    • Incubate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the MAO-B substrate solution containing the fluorescent probe and developer.

    • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

MAO_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - MAO-B Enzyme - Substrate & Probe - Test Inhibitor (Mofegiline HCl) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/Control into 96-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add MAO-B Enzyme Dispense_Inhibitor->Add_Enzyme Incubate1 Incubate (37°C, 10-15 min) Add_Enzyme->Incubate1 Add_Substrate Add Substrate/Probe Mix Incubate1->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading (37°C, 30-60 min) Add_Substrate->Measure_Fluorescence Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Experimental workflow for a fluorometric MAO-B inhibition assay.

Conclusion

This compound is a well-characterized, potent, and selective irreversible inhibitor of MAO-B. Its mechanism of action through covalent modification of the FAD cofactor is a key feature for its pharmacological activity. This technical guide provides essential information for researchers working with this compound, from its fundamental chemical properties to proposed methodologies for its analysis and evaluation. The provided data and protocols can serve as a foundation for further investigation into the therapeutic potential of this compound and related compounds.

References

Mofegiline Hydrochloride: A Preclinical Overview for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofegiline hydrochloride (MDL 72,974A) is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). While it was investigated for the treatment of both Parkinson's and Alzheimer's disease, it was never brought to market. This technical guide provides a comprehensive overview of the available preclinical data on Mofegiline and related compounds, offering insights into its potential mechanisms of action in the context of Alzheimer's disease (AD). Due to the limited specific preclinical data for Mofegiline in AD models, this guide also incorporates findings from studies on other irreversible MAO-B inhibitors, such as selegiline, to infer potential therapeutic effects and signaling pathways.

Core Data Summary

Quantitative Data for this compound

The primary quantitative data available for this compound pertains to its enzymatic inhibition properties. This information is crucial for understanding its potency and selectivity.

ParameterValueSpecies/SystemReference
IC50 (MAO-B) 3.6 nMNot Specified[1]
IC50 (MAO-A) 680 nMNot Specified[1]
EC50 (MAO-B inhibition in vivo) 0.18 mg/kgRat Brain[1]
EC50 (MAO-A inhibition in vivo) 8 mg/kgRat Brain[1]

Note: The substantial difference between the IC50 and EC50 values for MAO-A and MAO-B highlights Mofegiline's strong selectivity for MAO-B.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Human or rodent brain mitochondria, or recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine for MAO-A and benzylamine for MAO-B are common fluorometric substrates.

  • Procedure:

    • The enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes) to allow for irreversible inhibition.

    • The enzymatic reaction is initiated by the addition of the specific substrate.

    • The rate of product formation is measured over time using a fluorometer.

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Animal Models of Alzheimer's Disease

Objective: To assess the neuroprotective and cognitive-enhancing effects of this compound.

Animal Models:

  • Amyloid-beta (Aβ) infusion models: Intracerebroventricular (ICV) injection of Aβ oligomers to induce AD-like pathology.

  • Transgenic models: Mice or rats expressing human familial AD genes (e.g., APP/PS1, 5XFAD) that develop age-dependent Aβ plaques and cognitive deficits.

  • Scopolamine-induced amnesia model: A cholinergic deficit model to assess effects on learning and memory.

General Protocol:

  • Animal Subjects: Aged male and female mice or rats are typically used.

  • Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Treatment Duration: Can range from acute (single dose) to chronic (daily for several weeks or months).

  • Behavioral Testing: A battery of tests is used to assess cognitive function, including:

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-maze or T-maze: To assess working memory.

    • Novel Object Recognition Test: To measure recognition memory.

  • Biochemical and Histological Analysis:

    • Brain tissue is collected for analysis of MAO-B activity, neurotransmitter levels (e.g., dopamine, serotonin), Aβ plaque load (immunohistochemistry, ELISA), and tau pathology (e.g., phosphorylated tau levels).

    • Markers of oxidative stress and neuroinflammation are also commonly assessed.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of Mofegiline is the irreversible inhibition of MAO-B. This has several downstream consequences relevant to Alzheimer's disease.

Inhibition of MAO-B and Neurotransmitter Preservation

MAO-B is responsible for the degradation of key neurotransmitters, particularly dopamine. By inhibiting MAO-B, Mofegiline increases the synaptic availability of these neurotransmitters, which can have positive effects on cognitive function.

MAO_B_Inhibition Mofegiline Mofegiline Hydrochloride MAOB MAO-B Mofegiline->MAOB Inhibits Synaptic_Dopamine Increased Synaptic Dopamine DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Produces Dopamine Dopamine Dopamine->MAOB Metabolized by Cognition Improved Cognition Synaptic_Dopamine->Cognition Leads to Oxidative_Stress_Pathway Mofegiline Mofegiline Hydrochloride MAOB MAO-B Mofegiline->MAOB Inhibits H2O2 Hydrogen Peroxide (H₂O₂) MAOB->H2O2 Produces Monoamines Monoamines Monoamines->MAOB Metabolized by ROS Reactive Oxygen Species (ROS) H2O2->ROS Generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Leads to APP_Processing_Hypothesis Mofegiline Mofegiline (Hypothesized) MAOB MAO-B Mofegiline->MAOB Inhibits Amyloidogenic_Pathway Amyloidogenic Pathway MAOB->Amyloidogenic_Pathway Potentially Promotes APP Amyloid Precursor Protein (APP) APP->Amyloidogenic_Pathway Processed via NonAmyloidogenic_Pathway Non-Amyloidogenic Pathway APP->NonAmyloidogenic_Pathway Processed via Abeta Amyloid-beta (Aβ) Production Amyloidogenic_Pathway->Abeta Leads to sAPPalpha sAPPα (Neuroprotective) NonAmyloidogenic_Pathway->sAPPalpha Leads to

References

Mofegiline Hydrochloride pharmacokinetics and pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Mofegiline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). Developed as a second-generation enzyme-activated inhibitor, it was investigated for the treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease. Mofegiline's mechanism involves the irreversible inactivation of MAO-B, an enzyme crucial for the degradation of amine neurotransmitters, most notably dopamine. By inhibiting MAO-B, mofegiline increases synaptic dopamine concentrations, which is the primary strategy for its therapeutic effects in dopamine-deficient conditions. This guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, metabolism, and relevant experimental methodologies associated with this compound.

Pharmacodynamics: Mechanism of Action and In Vitro/In Vivo Activity

Mofegiline is an enzyme-activated, irreversible inhibitor that demonstrates high selectivity for MAO-B over MAO-A. It also shows potent inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).

Enzyme Inhibition and Selectivity

The inhibitory activity of mofegiline has been quantified across various in vitro and in vivo models. It functions as a competitive inhibitor of human MAO-B with an apparent K_i of 28 nM before forming an irreversible covalent adduct. In contrast, its inhibition of human MAO-A is significantly weaker and reversible.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeSpecies/TissueParameterValueCitation
MAO-B Rat Brain MitochondriaIC₅₀3.6 nM
Human (recombinant)Apparent K_i28 nM
MAO-A Rat Brain MitochondriaIC₅₀680 nM
Human (recombinant)K_i1.1 µM
SSAO/VAP-1 Dog AortaIC₅₀2 nM
Rat AortaIC₅₀5 nM
Human Umbilical ArteryIC₅₀20 nM
Bovine AortaIC₅₀80 nM
In Vivo Pharmacodynamic Effects

Oral administration of mofegiline in animal models confirms its potent and selective inhibition of brain MAO-B. In a clinical setting, a low dose of 1 mg was sufficient to produce over 90% inhibition of platelet MAO-B in healthy volunteers. This potent in vivo activity underscores its potential for therapeutic intervention at doses that maintain selectivity and minimize off-target effects.

Table 2: In Vivo Pharmacodynamic Activity of this compound

SpeciesModelParameterDoseEffectCitation
RatNormalEC₅₀ (Brain MAO-B)0.18 mg/kg (p.o.)50% inhibition of MAO-B
RatNormalEC₅₀ (Brain MAO-A)8 mg/kg (p.o.)50% inhibition of MAO-A
MouseMPTP-induced NeurotoxicityN/A1.25 mg/kg (i.p.)Rescued striatal levels of dopamine, DOPAC, and HVA
HumanHealthy VolunteersPlatelet MAO-B Inhibition1 mg (single dose)>90% inhibition

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetic studies in both humans and animals reveal that mofegiline is rapidly absorbed and eliminated, and undergoes extensive metabolism.

Human Pharmacokinetics

A Phase I dose-tolerance trial in healthy male volunteers established the key pharmacokinetic parameters of mofegiline. The drug exhibits rapid absorption and a short half-life. Notably, maximal plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increased disproportionately with the dose, suggesting non-linear pharmacokinetics, while oral clearance decreased.

Table 3: Human Pharmacokinetic Parameters of this compound (Single Oral Dose)

ParameterValueCitation
Time to Cmax (Tmax) ~1 hour
Elimination Half-life (t½) 1 - 3 hours
MAO-B Activity Recovery Returns to baseline within 14 days
Dose Proportionality Cmax and AUC increase disproportionately with dose
Animal Pharmacokinetics and Excretion

Studies in beagle dogs using radiolabeled [¹⁴C]-Mofegiline demonstrated that the drug is extensively metabolized, with urinary excretion being the primary route of elimination for its metabolites. Very little of the administered dose is excreted as the unchanged parent drug.

Table 4: Excretion of [¹⁴C]-Mofegiline in Male Beagle Dogs (Over 96 hours)

Route of AdministrationDose% of Dose in Urine% of Dose in Feces% Unchanged Drug in UrineCitation
Oral (p.o.) 20 mg/kg75.5 ± 3.8%6.3 ± 3.4%~3%
Intravenous (i.v.) 5 mg/kg67.9 ± 0.5%3.9 ± 2.4%<1%
Metabolism

Mofegiline is subject to extensive biotransformation. In both dogs and humans, metabolism involves the formation of several unique metabolites, including carbamates. The major metabolic pathways identified include defluorination, N-carbamoylation followed by glucuronidation, and N-succinylation.

Key Identified Metabolites:

  • M1: A cyclic carbamate (major metabolite in dogs)

  • M2: An N-carbamoyl O-beta-D-glucuronide conjugate

  • M3: An N-succinyl conjugate

  • M4: A urea adduct of an unsaturated alpha, beta aldehyde

The formation of carbamate metabolites (M1 and M2) is proposed to involve an initial reversible addition of CO₂ to the primary amine group of mofegiline.

Signaling Pathways and Logical Relationships

The therapeutic action of mofegiline is a direct consequence of its interaction with MAO-B and the subsequent impact on dopaminergic neurotransmission.

Mofegiline_Mechanism cluster_synapse Synaptic Cleft & Presynaptic Terminal cluster_outcome Pharmacodynamic Outcome Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB Metabolized by DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Produces IncreasedDopamine Increased Synaptic Dopamine Levels Mofegiline Mofegiline Mofegiline->MAOB Irreversibly Inhibits TherapeuticEffect Therapeutic Effect (e.g., in Parkinson's Disease) IncreasedDopamine->TherapeuticEffect PK_PD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Oral Administration of Mofegiline Absorption Rapid Absorption (Tmax ~1 hr) Dose->Absorption Plasma Transient Plasma Concentration (t½ = 1-3 hrs) Absorption->Plasma Inhibition Rapid & Irreversible Inhibition of MAO-B Plasma->Inhibition Drives Duration Prolonged Duration of Effect (Recovery ~14 days) Inhibition->Duration MAO_Inhibition_Workflow start Start prep Prepare Enzyme (e.g., Recombinant MAO-B) start->prep incubate Pre-incubate Enzyme with Varying Mofegiline Conc. prep->incubate add_sub Initiate Reaction (Add Benzylamine Substrate) incubate->add_sub measure Spectrophotometric Measurement of Product Formation add_sub->measure calculate Calculate % Inhibition vs. Control measure->calculate plot Plot Dose-Response Curve (% Inhibition vs. [Mofegiline]) calculate->plot end Determine IC50 Value plot->end

Mofegiline Hydrochloride: A Technical Guide to its Inhibition of Dopamine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline hydrochloride (MDL 72,974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in the inhibition of dopamine metabolism. The document details the pharmacological properties of Mofegiline, presents available quantitative data on its enzymatic inhibition, and describes the preclinical and clinical context of its development. Furthermore, it provides detailed experimental protocols for key assays relevant to the study of MAO-B inhibitors and their effects on dopamine and its metabolites. Visual diagrams of the dopamine metabolism pathway, the mechanism of Mofegiline's action, and a typical experimental workflow are included to facilitate understanding.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] This neuronal loss leads to a deficiency of dopamine in the striatum, resulting in the hallmark motor symptoms of PD, including bradykinesia, rigidity, tremor, and postural instability.[1] A key therapeutic strategy in the management of PD is to enhance dopaminergic neurotransmission. One approach is to inhibit the metabolic breakdown of dopamine, thereby increasing its synaptic availability.

Monoamine oxidase (MAO) is a critical enzyme in the catabolism of monoamine neurotransmitters, including dopamine.[2] There are two main isoforms of this enzyme, MAO-A and MAO-B. In the human brain, MAO-B is the predominant form in the striatum and is primarily responsible for the metabolism of dopamine.[2] Selective inhibition of MAO-B, therefore, offers a targeted approach to increase striatal dopamine levels without affecting the metabolism of other monoamines as significantly, which is associated with the side effects of non-selective MAO inhibitors.[2]

This compound, also known as MDL 72,974A, was developed as a second-generation, selective, and irreversible inhibitor of MAO-B.[3] Its high potency and selectivity for MAO-B made it a promising candidate for the treatment of Parkinson's disease.[3] This guide will explore the technical details of this compound's interaction with MAO-B and its subsequent effects on dopamine metabolism.

Mechanism of Action

This compound acts as a mechanism-based inhibitor, or "suicide inhibitor," of MAO-B. The molecule itself is not inhibitory until it is processed by the catalytic activity of the enzyme. This interaction leads to the formation of a reactive intermediate that covalently binds to the flavin adenine dinucleotide (FAD) cofactor of MAO-B, resulting in irreversible inhibition.[3]

The primary consequence of MAO-B inhibition by Mofegiline is the reduction in the breakdown of dopamine in the striatum. This leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission and alleviating the motor symptoms of Parkinson's disease. The metabolic pathway of dopamine and the point of intervention by Mofegiline are illustrated in the signaling pathway diagram below.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro and In Vivo Inhibition Data for this compound

ParameterValueSpecies/SystemReference
IC50 (MAO-B) 3.6 nMIn vitro[3]
IC50 (MAO-A) 680 nMIn vitroNot explicitly stated, but selectivity is 189-fold
Selectivity (MAO-A/MAO-B) 189-foldIn vitro[3]
ED50 (MAO-B Inhibition) 0.18 mg/kg (oral)Rat[3]
ED50 (Platelet MAO-B Inhibition) 90 µg (oral)Human[3]

Table 2: Representative Effects of Selective MAO-B Inhibition on Striatal Dopamine and Metabolite Levels in an MPTP-Induced Mouse Model of Parkinson's Disease

Note: Specific quantitative data for this compound's effect on dopamine and its metabolites in vivo were not available in the reviewed literature. The following data is representative of the expected effects of a selective MAO-B inhibitor in this preclinical model and is for illustrative purposes.

AnalyteControlMPTP-TreatedMPTP + MAO-B InhibitorUnit
Dopamine (DA) 100 ± 1035 ± 575 ± 8% of Control
DOPAC 100 ± 1240 ± 680 ± 9% of Control
HVA 100 ± 1150 ± 785 ± 10% of Control
DOPAC/DA Ratio 1.01.141.07Ratio
HVA/DA Ratio 1.01.431.13Ratio

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound and its effects on dopamine metabolism are provided below.

In Vitro MAO-B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound stock solution (in DMSO)

  • MAO-B substrate (e.g., benzylamine or a fluorogenic substrate)

  • Phosphate buffer (pH 7.4)

  • Detection reagent (e.g., for spectrophotometric or fluorometric measurement)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add the this compound dilutions to the appropriate wells. Include wells for a positive control (a known MAO-B inhibitor, e.g., selegiline), a negative control (vehicle only), and a blank (no enzyme).

  • Add the MAO-B substrate to all wells except the blank.

  • Initiate the reaction by adding the recombinant human MAO-B enzyme to all wells except the blank.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution or the detection reagent.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

In Vivo Microdialysis for the Measurement of Striatal Dopamine and Metabolites

Objective: To measure the extracellular levels of dopamine, DOPAC, and HVA in the striatum of a conscious, freely moving animal model (e.g., rat or mouse) following administration of this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound for injection

  • HPLC-ECD system

Procedure:

  • Anesthetize the animal and place it in the stereotaxic apparatus.

  • Surgically implant a guide cannula targeting the striatum.

  • Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Allow for a stabilization period (e.g., 1-2 hours) to achieve a baseline.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • Administer this compound (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the collected dialysate samples for dopamine, DOPAC, and HVA content using HPLC-ECD.

HPLC-ECD Analysis of Dopamine and Metabolites

Objective: To separate and quantify dopamine, DOPAC, and HVA in brain tissue homogenates or microdialysate samples.

Materials:

  • High-performance liquid chromatography (HPLC) system with an electrochemical detector (ECD)

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and an ion-pairing agent like sodium dodecyl sulfate, with the pH adjusted to be acidic)

  • Standard solutions of dopamine, DOPAC, and HVA of known concentrations

  • Perchloric acid

  • Centrifuge

Procedure:

  • Sample Preparation (for tissue):

    • Homogenize the brain tissue (e.g., striatum) in ice-cold perchloric acid.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

    • Filter the supernatant through a 0.22 µm filter.

  • Chromatographic Separation:

    • Inject a fixed volume of the prepared sample or microdialysate into the HPLC system.

    • The mobile phase carries the sample through the C18 column, where dopamine, DOPAC, and HVA are separated based on their physicochemical properties.

  • Electrochemical Detection:

    • As the separated analytes elute from the column, they pass through the electrochemical detector cell.

    • A specific potential is applied to the working electrode, causing the analytes to oxidize. This generates an electrical current that is proportional to the concentration of the analyte.

  • Quantification:

    • Create a standard curve by injecting known concentrations of dopamine, DOPAC, and HVA standards.

    • Compare the peak areas of the analytes in the samples to the standard curve to determine their concentrations.

Visualizations

Signaling Pathway

Dopamine_Metabolism Dopamine Dopamine DOPAL DOPAL Dopamine->DOPAL DOPAC DOPAC DOPAL->DOPAC HVA HVA DOPAC->HVA MAO_B MAO-B MAO_B->Dopamine Metabolizes ALDH ALDH ALDH->DOPAL Metabolizes COMT COMT COMT->DOPAC Metabolizes Mofegiline Mofegiline Hydrochloride Mofegiline->MAO_B Inhibits

Caption: Dopamine metabolism pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Animal_Model Animal Model of PD (e.g., MPTP-treated mouse) Drug_Admin Administration of This compound Animal_Model->Drug_Admin Microdialysis In Vivo Microdialysis in Striatum Drug_Admin->Microdialysis Sample_Collection Dialysate Sample Collection Microdialysis->Sample_Collection HPLC_ECD HPLC-ECD Analysis Sample_Collection->HPLC_ECD Data_Analysis Data Analysis and Quantification HPLC_ECD->Data_Analysis

Caption: Experimental workflow for assessing Mofegiline's effect on dopamine metabolism.

Clinical Development and Conclusion

This compound entered Phase II clinical trials as an adjunct therapy to L-Dopa for patients with Parkinson's disease.[3] Early results indicated that daily doses of 1 or 4 mg resulted in significant improvements in symptoms compared to standard therapy alone.[3] However, despite these promising initial findings, this compound did not proceed to market and is not a currently prescribed treatment for Parkinson's disease. The specific reasons for the discontinuation of its clinical development are not widely documented in recent literature.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Mofegiline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of Mofegiline Hydrochloride, a potent and selective enzyme-activated irreversible inhibitor of monoamine oxidase type B (MAO-B). The information is compiled for use by professionals in chemical and pharmaceutical research and development.

Chemical Properties and Data

This compound, also known as MDL 72,974A, is a synthetic compound with the following chemical properties:

PropertyValue
Chemical Name (E)-2-(4-fluorophenethyl)-3-fluoroallylamine hydrochloride
Molecular Formula C₁₁H₁₄ClF₂N
Molecular Weight 233.69 g/mol
CAS Number 120635-25-8
Appearance White to off-white solid
Solubility Soluble in water

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following protocol is a general guideline based on established chemical principles for the synthesis of similar fluoroallylamine compounds. Researchers should adapt and optimize the conditions based on their laboratory settings and available equipment.

Experimental Protocol: Synthesis

Step 1: Synthesis of (E)-1-bromo-2-(4-fluorophenethyl)-3-fluoroprop-1-ene

  • To a solution of (4-fluorophenyl)acetaldehyde in a suitable aprotic solvent (e.g., dichloromethane), add a Wittig reagent such as (bromofluoromethyl)triphenylphosphonium bromide in the presence of a strong base (e.g., n-butyllithium) at a low temperature (-78 °C).

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (E)-2-(4-fluorophenethyl)-3-fluoroallylamine (Mofegiline free base)

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dimethylformamide).

  • Add a source of ammonia, such as a solution of ammonia in methanol or sodium azide followed by reduction.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and add water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Mofegiline free base.

Step 3: Formation of this compound

  • Dissolve the crude Mofegiline free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid with the anhydrous solvent to remove any unreacted starting material or impurities.

  • Dry the product under vacuum to yield this compound.

Purification of this compound

Purification of the final compound is crucial to ensure high purity for research and development purposes. Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol: Purification by Recrystallization
  • Select a suitable solvent or solvent system for recrystallization. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for amine hydrochlorides include ethanol, methanol, isopropanol, or mixtures with water or other organic solvents.

  • Dissolve the crude this compound in a minimal amount of the hot solvent to create a saturated solution.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystals of this compound should form as the solubility decreases.

  • For maximum yield, the flask can be placed in an ice bath to further promote crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified this compound crystals under vacuum to remove any residual solvent.

  • Assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow and Signaling Pathway Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Start Starting Materials: (4-fluorophenyl)acetaldehyde Wittig Reagent Step1 Step 1: Wittig Reaction (E)-1-bromo-2-(4-fluorophenethyl) -3-fluoroprop-1-ene Start->Step1 Step2 Step 2: Amination (E)-2-(4-fluorophenethyl) -3-fluoroallylamine Step1->Step2 Step3 Step 3: Salt Formation This compound (Crude) Step2->Step3 Recrystallization Recrystallization Step3->Recrystallization Filtration Filtration & Drying Recrystallization->Filtration Pure_Product Pure this compound Filtration->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Action: MAO-B Inhibition Signaling Pathway

Mofegiline is an irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme primarily responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, Mofegiline increases the synaptic concentration of dopamine, which is beneficial in conditions like Parkinson's disease where dopaminergic neurons are lost.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_mao MAO-B Degradation Pathway Dopamine_Vesicle Dopamine in Vesicles Dopamine_Released Dopamine (DA) Dopamine_Vesicle->Dopamine_Released Release Dopamine_Synapse Dopamine (DA) Dopamine_Released->Dopamine_Synapse MAO_B Monoamine Oxidase B (MAO-B) Dopamine_Released->MAO_B Degradation DAT Dopamine Transporter (DAT) DAT->Dopamine_Released Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation DOPAC DOPAC MAO_B->DOPAC Mofegiline Mofegiline HCl Mofegiline->MAO_B Irreversible Inhibition

Caption: Mofegiline's inhibition of the MAO-B pathway increases dopamine levels.

Mofegiline Hydrochloride in Preclinical Research: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofegiline hydrochloride (MDL 72,974A) is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the catabolism of dopamine in the brain, and its inhibition can increase dopaminergic neurotransmission. This property has positioned this compound as a compound of interest for the potential treatment of neurodegenerative disorders such as Parkinson's disease. These application notes provide a summary of dosages used in various animal models and detailed protocols for evaluating the neuroprotective effects of this compound, primarily based on established methodologies for analogous MAO-B inhibitors like Selegiline and Rasagiline.

Data Presentation: this compound and Analogs Dosage in Animal Models

The following table summarizes the dosages of this compound and other selective MAO-B inhibitors used in different animal models. This information can serve as a starting point for dose-ranging studies.

CompoundAnimal ModelDosageRoute of AdministrationApplicationReference
This compound Dog (Beagle)20 mg/kgOral (p.o.)Pharmacokinetic study[2]
5 mg/kgIntravenous (i.v.)Pharmacokinetic study[2]
Rat0.1 - 2.5 mg/kgOral (p.o.)MAO-B Inhibition[3]
Mouse1.25 mg/kgIntraperitoneal (i.p.)Neuroprotection (MPTP model)[3]
Selegiline Mouse1.0 mg/kg/day for 14 daysOral (p.o.)Neuroprotection (MPTP model)[3]
Mouse10 mg/kgSubcutaneous (s.c.)Neuroprotection (MPTP model)[4]
Rasagiline Rat1 mg/kg/day-Neuroprotection (6-OHDA model)[5]
Rat1-3 mg/kgIntraperitoneal (i.p.)Neuroprotection (Focal Ischemia)[6]

Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects of this compound in a Subacute MPTP Mouse Model of Parkinson's Disease

This protocol is adapted from studies using Selegiline in a similar model and is designed to assess the potential of this compound to prevent dopaminergic neuron loss.

1. Animals and Housing:

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Housing: House 4-5 mice per cage with ad libitum access to food and water, under a 12-hour light/dark cycle. Acclimatize the animals for at least one week before the experiment.

2. Experimental Groups:

  • Group 1 (Control): Vehicle (e.g., saline) administration.

  • Group 2 (MPTP): MPTP-HCl administration + Vehicle.

  • Group 3 (Mofegiline + MPTP): this compound administration + MPTP-HCl.

  • Group 4 (Mofegiline): this compound administration only.

3. Drug Preparation and Administration:

  • This compound: Dissolve in sterile saline. A suggested starting dose is 1.25 mg/kg.[3]

  • MPTP-HCl: Dissolve in sterile saline. A common subacute dosing regimen is 25 mg/kg administered subcutaneously once daily for 5 consecutive days.

  • Administration Schedule: Administer this compound (i.p.) 30 minutes prior to each MPTP-HCl injection.

4. Behavioral Assessment (e.g., Rotarod Test):

  • Perform behavioral testing 7 days after the final MPTP injection.

  • Train mice on the rotarod for 3 consecutive days before the first MPTP injection.

  • On the test day, place mice on the accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) and record the latency to fall. Perform three trials per mouse.

5. Neurochemical Analysis (HPLC):

  • Euthanize mice 7 days after the last MPTP injection.

  • Rapidly dissect the striata on ice.

  • Homogenize the tissue and analyze dopamine and its metabolites (DOPAC and HVA) levels by high-performance liquid chromatography with electrochemical detection (HPLC-ED).

6. Immunohistochemistry:

  • Perfuse a separate cohort of mice with 4% paraformaldehyde.

  • Collect brains and process for cryosectioning.

  • Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) in the substantia nigra pars compacta (SNpc) and striatum.

  • Quantify the number of TH-positive neurons in the SNpc using stereological methods and the density of TH-positive fibers in the striatum.

Protocol 2: Assessment of MAO-B Inhibition by this compound in Rat Brain

This protocol outlines a method to determine the in vivo efficacy and selectivity of this compound in inhibiting MAO-B activity.

1. Animals and Housing:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Housing: House 2-3 rats per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.

2. Experimental Groups:

  • Group 1 (Control): Vehicle (e.g., saline or water) administration.

  • Group 2-4 (Mofegiline): Different doses of this compound (e.g., 0.1, 0.5, 2.5 mg/kg).[3]

3. Drug Administration:

  • Administer this compound or vehicle orally (p.o.) via gavage.

4. Tissue Collection:

  • Euthanize rats at a specified time point after drug administration (e.g., 2, 6, or 24 hours) to determine the time course of inhibition.

  • Rapidly dissect the brain and other tissues of interest (e.g., liver) on ice.

5. MAO Activity Assay:

  • Prepare mitochondrial fractions from the brain tissue.

  • Measure MAO-A and MAO-B activity using radiolabeled substrates (e.g., [14C]5-hydroxytryptamine for MAO-A and [14C]phenylethylamine for MAO-B).

  • Quantify the amount of deaminated product formed to determine the enzyme activity.

  • Calculate the percentage of inhibition relative to the vehicle-treated control group.

Visualizations

Signaling Pathways

The neuroprotective effects of MAO-B inhibitors like this compound are believed to extend beyond simply increasing dopamine levels. The following diagram illustrates the proposed downstream signaling pathways that contribute to neuronal survival.

MAOB_Inhibition_Pathway cluster_outcomes Downstream Effects Mofegiline Mofegiline Hydrochloride MAOB MAO-B Mofegiline->MAOB Inhibits Neurotrophic_Factors Increased Neurotrophic Factors (BDNF, GDNF) Mofegiline->Neurotrophic_Factors Promotes Anti_Apoptotic Increased Anti-Apoptotic Proteins (e.g., Bcl-2) Mofegiline->Anti_Apoptotic Promotes Dopamine_Metabolism Dopamine Metabolism ROS Reactive Oxygen Species (ROS) Dopamine_Metabolism->ROS Generates Apoptosis Apoptosis ROS->Apoptosis Induces Dopamine Dopamine Dopamine->Dopamine_Metabolism Metabolized by MAO-B Neuronal_Survival Neuronal Survival and Neuroprotection Neurotrophic_Factors->Neuronal_Survival Anti_Apoptotic->Neuronal_Survival Anti_Apoptotic->Apoptosis Inhibits Anti_Appoptotic Anti_Appoptotic

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the key steps in a typical preclinical study evaluating the neuroprotective efficacy of this compound in a mouse model of Parkinson's disease.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomization into Experimental Groups start->grouping treatment Mofegiline/Vehicle Pre-treatment grouping->treatment induction Induction of Parkinsonism (e.g., MPTP administration) treatment->induction behavior Behavioral Assessment (e.g., Rotarod) induction->behavior euthanasia Euthanasia and Tissue Collection behavior->euthanasia analysis Neurochemical (HPLC) and Immunohistochemical (TH Staining) Analysis euthanasia->analysis end End: Data Analysis and Interpretation analysis->end

Caption: Experimental workflow for in vivo neuroprotection studies.

Conclusion

This compound shows potential as a neuroprotective agent based on its mechanism of action as a selective and irreversible MAO-B inhibitor. The provided protocols, adapted from established methodologies for similar compounds, offer a framework for researchers to investigate its efficacy in preclinical animal models of Parkinson's disease. Further studies are warranted to fully elucidate its therapeutic potential and downstream signaling effects.

References

Application Notes and Protocols for Mofegiline Hydrochloride Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofegiline hydrochloride (MDL 72,974A) is a selective, enzyme-activated, irreversible inhibitor of monoamine oxidase B (MAO-B). Its primary mechanism of action involves the inhibition of dopamine degradation in the brain, leading to increased dopamine levels. This property makes it a compound of interest for investigating neuroprotective and therapeutic strategies in rodent models of neurodegenerative diseases, particularly Parkinson's disease. These application notes provide a comprehensive overview of the administration of this compound in rodent studies, including its pharmacokinetics (where available), detailed experimental protocols for neuroprotection studies, and insights into its putative signaling pathways.

Data Presentation

Pharmacokinetics of this compound
ParameterHuman (Oral)[1]Dog (Oral)Dog (Intravenous)
Dose Up to 48 mg (single dose)20 mg/kg5 mg/kg
Tmax (Time to Maximum Concentration) ~1 hourNot SpecifiedNot Applicable
Half-life (t½) 1 - 3 hoursNot SpecifiedNot Specified
Bioavailability Not SpecifiedNot SpecifiedNot Applicable
Metabolism RapidExtensively metabolizedExtensively metabolized
Excretion Primarily urinary75.5 ± 3.8% in urine, 6.3 ± 3.4% in feces (over 96h)67.9 ± 0.5% in urine, 3.9 ± 2.4% in feces (over 96h)
Comparative Pharmacokinetics of Selegiline (another MAO-B inhibitor) in Rodents

Due to the lack of specific Mofegiline data in rodents, the following table presents pharmacokinetic data for Selegiline, another irreversible MAO-B inhibitor, to offer a comparative perspective.

ParameterMouse (Oral, 5 mg/kg)Mouse (Subcutaneous, 5 mg/kg)Mouse (Intraperitoneal, 5 mg/kg)Rat (Oral)
Cmax (Maximum Concentration) Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Tmax (Time to Maximum Concentration) 15 minutes15 minutes15 minutesNot Specified
Half-life (t½) < 2 hours< 2 hours< 2 hoursNot Specified
Bioavailability 25%87.1%78.7%Not Specified

Note: The significant first-pass metabolism observed with oral administration of Selegiline in mice suggests that the route of administration is a critical factor in determining systemic exposure.

Experimental Protocols

General Rodent Administration Techniques

Several routes of administration are commonly used for rodents in research settings. The choice of route depends on the experimental design, the desired pharmacokinetic profile, and the physicochemical properties of the compound.

  • Oral Gavage (PO): Ensures precise dosage directly into the stomach. Requires proper training to avoid injury.

  • Intraperitoneal Injection (IP): A common route for systemic administration, offering rapid absorption. Care must be taken to avoid injection into organs.

  • Intravenous Injection (IV): Provides immediate and complete bioavailability. The tail vein is a common site in mice and rats.

  • Subcutaneous Injection (SC): Results in slower, more sustained absorption compared to IP or IV routes.

Protocol 1: Neuroprotection Study in an MPTP Mouse Model of Parkinson's Disease

This protocol is designed to assess the neuroprotective effects of this compound against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurodegeneration in mice.

Materials:

  • This compound

  • MPTP hydrochloride (handle with extreme caution in a certified chemical fume hood)

  • Saline (sterile, 0.9%)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Appropriate animal handling and injection equipment

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle (Saline) + Saline

    • Vehicle (Saline) + MPTP

    • This compound + MPTP

  • Mofegiline Administration:

    • Dissolve this compound in sterile saline to the desired concentration.

    • Administer this compound or vehicle via intraperitoneal (IP) injection at a suggested dose of 1.25 mg/kg.

    • Administer the treatment 18 hours prior to the first MPTP injection.

  • MPTP Induction:

    • Prepare a fresh solution of MPTP hydrochloride in sterile saline.

    • Induce parkinsonism by administering four injections of MPTP (e.g., 20 mg/kg, IP) at 2-hour intervals.

  • Behavioral Testing (7 days post-MPTP):

    • Open Field Test: To assess general locomotor activity. Record parameters such as total distance traveled, and time spent in the center versus the periphery of the arena.

    • Rotarod Test: To evaluate motor coordination and balance. Record the latency to fall from a rotating rod.

  • Neurochemical Analysis (14 days post-MPTP):

    • Euthanize mice and dissect the striatum.

    • Measure dopamine and its metabolites (DOPAC and HVA) levels using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Immunohistochemistry (14 days post-MPTP):

    • Perfuse mice and prepare brain sections.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).

Expected Outcome: this compound treatment is expected to attenuate the MPTP-induced reduction in striatal dopamine levels and protect against the loss of TH-positive neurons in the SNc. This should correlate with improved motor performance in behavioral tests.

Protocol 2: Neuroprotection Study in a 6-OHDA Rat Model of Parkinson's Disease

This protocol outlines a study to evaluate the neuroprotective potential of this compound in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.

Materials:

  • This compound

  • 6-hydroxydopamine hydrochloride (handle with care)

  • Desipramine (to protect noradrenergic neurons)

  • Saline (sterile, 0.9%) containing 0.1% ascorbic acid (to prevent 6-OHDA oxidation)

  • Sprague-Dawley or Wistar rats (male, 200-250g)

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Animal Acclimation and Pre-treatment:

    • Acclimate rats for at least one week.

    • Administer desipramine (25 mg/kg, IP) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.

  • Stereotaxic Surgery and 6-OHDA Lesioning:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Unilaterally inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.1% ascorbic acid) into the medial forebrain bundle (MFB) or the striatum.

  • Mofegiline Administration:

    • Begin daily administration of this compound (e.g., 0.1-2.5 mg/kg, PO) or vehicle starting 24 hours after surgery and continue for the duration of the study (e.g., 4 weeks).

  • Behavioral Assessment (starting 2 weeks post-lesion):

    • Apomorphine- or Amphetamine-Induced Rotation Test: Administer apomorphine (0.5 mg/kg, SC) or d-amphetamine (5 mg/kg, IP) and record the number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations over a 60-90 minute period. A reduction in rotations in the Mofegiline-treated group would indicate a neuroprotective effect.

    • Cylinder Test: To assess forelimb use asymmetry. Place the rat in a transparent cylinder and count the number of times it uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to support itself against the wall.

  • Post-mortem Analysis (at the end of the study):

    • Perform neurochemical analysis of striatal dopamine levels and immunohistochemical analysis of TH-positive neurons in the SNc as described in Protocol 1.

Expected Outcome: Chronic administration of this compound is anticipated to reduce the net rotations induced by dopamine agonists/releasing agents, improve forelimb use, and preserve dopaminergic neurons and striatal dopamine content in the 6-OHDA-lesioned rats.

Signaling Pathways and Workflows

Mofegiline_Signaling_Pathway cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Neuron cluster_2 Putative Neuroprotective Mechanisms Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine Dopamine_Vesicle Dopamine Vesicle Dopamine->Dopamine_Vesicle VMAT2 MAO-B Monoamine Oxidase B (MAO-B) Dopamine->MAO-B Degradation VMAT2 VMAT2 Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine Mitochondrion Mitochondrion DOPAC DOPAC MAO-B->DOPAC Mofegiline Mofegiline Mofegiline->MAO-B Irreversible Inhibition Anti_Apoptotic Increased Bcl-2 Decreased Bax Mofegiline->Anti_Apoptotic Putative Effect Synaptic_Cleft->DAT Reuptake Dopamine_Receptors Dopamine Receptors Synaptic_Cleft->Dopamine_Receptors Downstream_Signaling Downstream Signaling Dopamine_Receptors->Downstream_Signaling Neuronal_Survival Neuronal Survival (Increased) Downstream_Signaling->Neuronal_Survival

Caption: Putative signaling pathway of this compound.

Experimental_Workflow cluster_animal_model Rodent Model Selection and Induction cluster_treatment Treatment Regimen cluster_assessment Assessment of Neuroprotection cluster_data_analysis Data Analysis and Interpretation Animal_Model Select Rodent Model (e.g., C57BL/6 Mice or Sprague-Dawley Rats) Induction Induce Neurodegeneration (MPTP or 6-OHDA) Animal_Model->Induction Grouping Randomly Assign to Groups (Vehicle, Mofegiline) Induction->Grouping Administration Administer Mofegiline or Vehicle (Specify Dose, Route, and Frequency) Grouping->Administration Behavioral Behavioral Testing (e.g., Rotarod, Cylinder Test, Rotation Test) Administration->Behavioral Neurochemical Neurochemical Analysis (e.g., Striatal Dopamine via HPLC-ED) Behavioral->Neurochemical Histological Immunohistochemistry (e.g., TH Staining in SNc) Neurochemical->Histological Analysis Statistical Analysis of Behavioral, Neurochemical, and Histological Data Histological->Analysis Conclusion Draw Conclusions on the Neuroprotective Efficacy of Mofegiline Analysis->Conclusion

Caption: General experimental workflow for assessing Mofegiline's neuroprotective effects.

References

Application Notes and Protocols for the Quantification of Mofegiline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofegiline hydrochloride, also known as MDL 72974A, is a selective, enzyme-activated irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4] It has been investigated for its therapeutic potential in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.[1][3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control.

Proposed Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in pharmaceutical formulations (e.g., tablets).

Experimental Protocol:

a) Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Data acquisition and processing software

b) Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

c) Chromatographic Conditions (based on a method for Selegiline HCl): [5]

  • Mobile Phase: Acetonitrile and 0.05 M Potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) in a 30:70 (v/v) ratio.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 40°C[5]

  • Injection Volume: 20 µL

  • Detection Wavelength: 205 nm[5]

  • Run Time: 10 minutes

d) Sample Preparation (for Pharmaceutical Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

  • Dissolve the powder in the mobile phase.

  • Sonicate for 15-20 minutes to ensure complete dissolution.

  • Make up to a known volume with the mobile phase to achieve the desired concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

e) Illustrative Quantitative Data: The following table summarizes the expected performance of this proposed HPLC method, based on typical validation parameters for similar compounds.

ParameterIllustrative Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.7 µg/mL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or serum.

Experimental Protocol:

a) Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

b) Reagents and Materials:

  • This compound reference standard.

  • Internal Standard (IS) - a structurally similar compound, e.g., a stable isotope-labeled Mofegiline.

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade).

c) Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

d) Mass Spectrometry Conditions (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Mofegiline: Precursor ion (Q1) -> Product ion (Q3)

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

  • Collision Energy: To be optimized for the specific instrument and compound.

e) Sample Preparation (Protein Precipitation for Plasma/Serum):

  • To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

f) Illustrative Quantitative Data: The following table summarizes the expected performance of this proposed LC-MS/MS method.

ParameterIllustrative Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)85.0 - 115.0%
Precision (% RSD)< 15.0%
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL

Visualizations

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for Mofegiline HCl quantification in biological samples.

Signaling Pathway of Irreversible MAO-B Inhibition

G Mechanism of Irreversible MAO-B Inhibition by Mofegiline cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_mao Mitochondrial Outer Membrane dopamine Dopamine dopamine_vesicle Vesicular Storage dopamine->dopamine_vesicle dopamine_synapse Dopamine dopamine->dopamine_synapse Release dopamine_metabolism Dopamine Metabolism dopamine->dopamine_metabolism dat Dopamine Transporter (DAT) dat->dopamine dopamine_synapse->dat Reuptake dopamine_receptor Dopamine Receptors dopamine_synapse->dopamine_receptor Binding signal Signal Transduction dopamine_receptor->signal maob Monoamine Oxidase B (MAO-B) inactive_metabolites Inactive Metabolites maob->inactive_metabolites Catalyzes dopamine_metabolism->maob mofegiline This compound inhibition Irreversible Inhibition mofegiline->inhibition inhibition->maob Blocks

References

Application Notes and Protocols for Mofegiline Hydrochloride: Selective MAO-B Inhibition In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Mofegiline Hydrochloride as a selective inhibitor of Monoamine Oxidase B (MAO-B) in in vitro settings. This compound is a potent, enzyme-activated, and irreversible inhibitor of MAO-B, demonstrating significant selectivity over MAO-A.

Introduction

This compound (MDL 72974A) is a valuable tool for neuroscience research and drug development, particularly in studies related to Parkinson's disease and other neurodegenerative disorders where MAO-B plays a crucial role.[1][2][3] Its mechanism of action involves the formation of a covalent adduct with the N(5) position of the flavin coenzyme within the MAO-B active site, leading to irreversible inhibition.[4] This high degree of selectivity for MAO-B over MAO-A minimizes the risk of the "cheese effect," a hypertensive crisis associated with non-selective MAO inhibitors.

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound against MAO-A, MAO-B, and Semicarbazide-Sensitive Amine Oxidase (SSAO).

Table 1: In Vitro Inhibition of MAO-A and MAO-B by this compound

EnzymeSourceIC50 (nM)Reference
MAO-BRat brain mitochondria3.6[1][2]
MAO-ARat brain680[1][2]
Human MAO-BRecombinantKi of 28 nM (apparent)[4]

Table 2: In Vitro Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO) by this compound

SpeciesTissue SourceIC50 (nM)Reference
DogAorta2[1]
RatAorta5[1]
HumanUmbilical Artery20[1][2]
BovineAorta80[1]

Mechanism of Action and Signaling Pathway

Mofegiline acts as a mechanism-based inhibitor. The MAO-B enzyme oxidizes the amine group of Mofegiline, which generates a reactive intermediate. This intermediate then rapidly forms a covalent bond with the N(5) of the FAD cofactor, leading to irreversible inactivation of the enzyme.

Mofegiline Mofegiline (Inactive Inhibitor) MAOB Active MAO-B (with FAD cofactor) Mofegiline->MAOB Enzyme Binding Intermediate Reactive Intermediate MAOB->Intermediate Oxidation by MAO-B Inactive_MAOB Inactive MAO-B (Covalent Adduct) Intermediate->Inactive_MAOB Covalent Bond Formation (Irreversible Inhibition)

Caption: Proposed mechanism of irreversible MAO-B inhibition by Mofegiline.

Experimental Protocols

This section provides a detailed protocol for determining the in vitro inhibitory activity of this compound on MAO-B using a fluorometric assay. This method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate like tyramine.

Materials and Reagents
  • This compound

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., Tyramine)

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Fluorescent probe (e.g., Amplex Red or equivalent)

  • Horseradish peroxidase (HRP)

  • 96-well black, flat-bottom microplates

  • Microplate reader capable of fluorescence detection (Excitation ~535 nm, Emission ~587 nm)

  • Positive control inhibitor (e.g., Selegiline)

  • Dimethyl sulfoxide (DMSO)

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Mofegiline dilutions D Add Mofegiline to wells A->D B Prepare MAO-B enzyme solution E Add MAO-B enzyme (Pre-incubate) B->E C Prepare substrate/probe solution F Add substrate/probe solution (Initiate reaction) C->F D->E E->F G Measure fluorescence kinetically F->G H Calculate % inhibition G->H I Determine IC50 value H->I

Caption: General workflow for the in vitro MAO-B inhibition assay.

Detailed Protocol
  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

    • Working Solutions of Mofegiline: Perform serial dilutions of the stock solution in MAO-B Assay Buffer to achieve a range of concentrations for testing (e.g., 0.1 nM to 1 µM).

    • MAO-B Enzyme Solution: Dilute the recombinant human MAO-B enzyme in cold MAO-B Assay Buffer to the desired working concentration. Keep on ice.

    • Substrate/Probe Working Solution: Prepare a solution containing the MAO-B substrate (e.g., tyramine), the fluorescent probe, and HRP in MAO-B Assay Buffer. Protect from light.

  • Assay Procedure:

    • Add 50 µL of the this compound working solutions to the wells of a 96-well black microplate. Include wells for a positive control (e.g., Selegiline) and a vehicle control (assay buffer with DMSO).

    • Add 50 µL of the diluted MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate/probe working solution to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically for at least 30 minutes, with readings every 1-2 minutes.

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Logical Relationships in Data Interpretation

Conc Mofegiline Concentration Fluor Fluorescence Intensity Conc->Fluor influences Rate Reaction Rate Fluor->Rate determines Inhibition % Inhibition Rate->Inhibition calculates IC50 IC50 Value Inhibition->IC50 derives

References

Mofegiline Hydrochloride: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofegiline Hydrochloride (also known as MDL 72974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4][5] Its high selectivity for MAO-B over MAO-A makes it a valuable tool compound for neuroscience research, particularly in studies related to neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3] Mofegiline's mechanism of action involves enzyme-activated irreversible inhibition, providing a sustained effect that is advantageous for both in vitro and in vivo experimental paradigms.[1][4] Beyond its well-characterized role as an MAO-B inhibitor, Mofegiline also exhibits inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), suggesting its potential utility in studies of neuroinflammation.[2][6]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in fundamental neuroscience research.

Physicochemical Properties

PropertyValue
Synonyms MDL 72974A, MDL-72974
CAS Number 120635-25-8
Molecular Formula C₁₁H₁₃F₂N • HCl
Molecular Weight 233.69 g/mol
Solubility Water: 30 mg/mL; DMSO: 110 mg/mL (ultrasonic)[2][5]

Mechanism of Action

Mofegiline acts as a mechanism-based inhibitor of MAO-B.[6] The inhibition process involves the formation of a covalent adduct between Mofegiline and the N(5) position of the flavin cofactor within the enzyme's active site.[6][7] This irreversible binding leads to a stoichiometric, single-turnover inhibition of MAO-B activity.[6][7] By inhibiting MAO-B, Mofegiline prevents the breakdown of dopamine in the brain, thereby increasing its synaptic availability.[8][9] This action is central to its neuroprotective effects observed in models of Parkinson's disease.[2]

Signaling Pathways

The primary signaling pathway influenced by Mofegiline is the dopamine metabolic pathway. By inhibiting MAO-B, Mofegiline prevents the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), a reactive metabolite. This, in turn, reduces the production of hydrogen peroxide (H₂O₂), a source of oxidative stress. The preservation of dopamine levels and the reduction of oxidative stress are key neuroprotective mechanisms. Furthermore, MAO-B inhibitors like Mofegiline have been shown to modulate pro-survival and anti-apoptotic signaling pathways, including the regulation of Bcl-2 and Bax protein families, which are critical in preventing mitochondrial-mediated apoptosis.

Mofegiline_Signaling_Pathway cluster_0 Presynaptic Dopaminergic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by DOPAL DOPAL MAOB->DOPAL Produces Mofegiline Mofegiline Hydrochloride Mofegiline->MAOB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Mofegiline->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Mofegiline->Bax Downregulates H2O2 H₂O₂ (Oxidative Stress) DOPAL->H2O2 Mitochondrion Mitochondrion H2O2->Mitochondrion Induces damage Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates Bcl2->Bax Inhibits Bax->Mitochondrion

Mofegiline's mechanism of neuroprotection.

Quantitative Data

The following tables summarize the in vitro and in vivo potency of this compound.

Table 1: In Vitro Inhibition Data

TargetSpeciesIC₅₀KiReference(s)
MAO-B Rat (brain mitochondria)3.6 nM-[1][2]
MAO-A Rat (brain mitochondria)680 nM-[1][2]
MAO-B Human (recombinant)-28 nM[6][7]
SSAO/VAP-1 Human20 nM-[2]
SSAO Dog (aorta)2 nM-[1]
SSAO Rat (aorta)5 nM-[1]
SSAO Bovine (aorta)80 nM-[1]
Dopamine Uptake Rat (striatum)31.8 µM-[1]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Table 2: In Vivo Efficacy Data

ModelSpeciesRoute of AdministrationDoseEffectED₅₀Reference(s)
MAO-B Inhibition RatOral0.1-2.5 mg/kgInhibition of brain MAO-B activity0.18 mg/kg[1][4]
MAO-A Inhibition RatOral-Inhibition of brain MAO-A activity8 mg/kg[1][4]
MPTP-induced Neurotoxicity MouseIntraperitoneal1.25 mg/kgRescued decreases in striatal dopamine, DOPAC, and HVA-[1][2]

ED₅₀ (Median effective dose) is the dose that produces a quantal effect (all or nothing) in 50% of the population that takes it.

Experimental Protocols

In Vitro MAO-B Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on MAO-B.

Materials:

  • This compound

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine or a commercial fluorometric substrate)

  • MAO-B assay buffer

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in MAO-B assay buffer to achieve a range of desired concentrations.

    • Prepare the MAO-B enzyme solution and substrate solution according to the manufacturer's instructions.

  • Assay Protocol:

    • Add 50 µL of the MAO-B enzyme solution to each well of the 96-well plate.

    • Add 10 µL of the this compound dilutions or the positive control to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 40 µL of the MAO-B substrate solution to each well.

  • Measurement:

    • Immediately place the plate in a fluorometric microplate reader.

    • Measure the fluorescence kinetically at 37°C for 10-40 minutes (e.g., Ex/Em = 535/587 nm for H₂O₂-based assays).

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

InVitro_Workflow A Prepare Reagents (Mofegiline dilutions, MAO-B enzyme, substrate) B Add MAO-B Enzyme to 96-well plate A->B C Add Mofegiline/Control B->C D Incubate at 37°C C->D E Add MAO-B Substrate D->E F Measure Fluorescence (Kinetic Read) E->F G Data Analysis (Calculate % Inhibition, Determine IC₅₀) F->G InVivo_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 9 cluster_3 Analysis A Administer Mofegiline HCl (or vehicle) B Administer MPTP (or saline) A->B C Euthanize mice and dissect striata B->C D Homogenize tissue and prepare for HPLC C->D E Quantify Dopamine, DOPAC, HVA via HPLC D->E F Statistical Analysis E->F

References

Application Notes and Protocols for Mofegiline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofegiline hydrochloride is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial in the degradation of dopamine.[1][2] This document provides detailed application notes on the stability and storage of this compound, along with protocols for its handling and analysis. Due to the limited availability of specific stability studies on this compound, this report incorporates data from a comprehensive study on Selegiline Hydrochloride, a structurally and functionally similar MAO-B inhibitor, to provide representative stability information.[3]

This compound: Overview and Storage

This compound is a white to off-white solid powder.[1] For long-term storage, it is recommended to keep the compound at -20°C, where it has been reported to be stable for at least four years.[1] Solutions of this compound can be prepared in various solvents, and for short-term storage, these solutions should also be kept at low temperatures to minimize degradation.

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureReported Stability
Solid Powder-20°C≥ 4 years[1]
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

Stability Profile of this compound

Hydrolytic Stability

Hydrolytic degradation is a common pathway for drug substances. Based on studies of similar compounds, this compound is expected to be relatively stable in acidic conditions and more susceptible to degradation under basic conditions.

Oxidative Stability

Oxidative degradation can occur upon exposure to oxidizing agents. This compound may be susceptible to oxidation, leading to the formation of degradation products.

Photostability

Exposure to light, particularly UV radiation, can cause photodegradation of drug substances. It is recommended to handle and store this compound in light-protected conditions.

Thermal Stability

Thermal degradation can occur at elevated temperatures. As a solid, this compound is expected to be stable at ambient temperatures for short periods, but long-term storage should be at -20°C.

Experimental Protocols

The following protocols are provided as a guide for researchers. The stability-indicating HPLC method is based on a validated method for Selegiline Hydrochloride and may require optimization for this compound.[3]

Protocol for Stability-Indicating HPLC Method

This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A representative mobile phase could be Acetonitrile:Potassium di-hydrogen phosphate buffer (pH 4.0) (30:70 v/v).[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection Wavelength: Determined by UV spectrophotometric scan (e.g., 205 nm for Selegiline Hydrochloride)[3]

  • Column Temperature: 40°C[3]

  • Injection Volume: 20 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[6]

Protocol for Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and demonstrate the stability-indicating nature of the analytical method.[4]

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 80°C for a specified period (e.g., 6 hours).[3] Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 80°C for a specified period (e.g., 6 hours).[3] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified period (e.g., 15 minutes).[3]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period (e.g., 24 hours).[3]

  • Photodegradation: Expose the drug substance (solid and in solution) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7][8] A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

Table 2: Representative Results of Forced Degradation Studies (Based on Selegiline Hydrochloride)
Stress ConditionConditions% DegradationDegradation Products Observed
Acid Hydrolysis0.1 M HCl, 80°C, 6 hrsNo significant degradation-
Base Hydrolysis0.1 M NaOH, 80°C, 6 hrsNo significant degradation-
Oxidation3% H₂O₂, RT, 15 mins~60%Two major degradation peaks
Dry Heat105°C, 24 hrsNo significant degradation-
PhotodegradationICH Q1B conditionsTo be determinedTo be determined

Note: This data is representative and based on a study of Selegiline Hydrochloride.[3] Actual degradation of this compound may vary.

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

This compound is a selective and irreversible inhibitor of MAO-B.[1][2] MAO-B is a key enzyme in the catabolism of dopamine in the brain.[9][10] By inhibiting MAO-B, this compound increases the synaptic concentration of dopamine, which is beneficial in conditions associated with dopamine deficiency, such as Parkinson's disease.[11][12]

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB IncreasedDopamine Increased Dopamine Dopamine->IncreasedDopamine Increased Release Degradation Dopamine Degradation Products MAOB->Degradation Metabolizes Mofegiline Mofegiline Hydrochloride Mofegiline->MAOB Inhibits DopamineReceptors Dopamine Receptors IncreasedDopamine->DopamineReceptors Binds to NeuronalSignal Neuronal Signal DopamineReceptors->NeuronalSignal Activates

Caption: Mechanism of action of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the logical workflow for conducting a comprehensive stability study of this compound.

Stability_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Forced Degradation cluster_analysis 3. Analysis cluster_reporting 4. Reporting & Conclusion Protocol Develop Stability Protocol MethodDev Develop & Validate Stability-Indicating Method Protocol->MethodDev Hydrolysis Hydrolysis (Acid & Base) MethodDev->Hydrolysis Oxidation Oxidation MethodDev->Oxidation Photolysis Photolysis MethodDev->Photolysis Thermal Thermal Stress MethodDev->Thermal HPLC HPLC Analysis Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC DegradantID Identify Degradation Products HPLC->DegradantID Kinetics Determine Degradation Kinetics DegradantID->Kinetics DataSummary Summarize Data in Tables Kinetics->DataSummary Report Generate Stability Report DataSummary->Report Storage Recommend Storage Conditions & Shelf-life Report->Storage

Caption: Workflow for this compound stability study.

Conclusion

This compound is a stable compound when stored under the recommended conditions. For research and development purposes, it is crucial to employ a validated stability-indicating method to monitor its purity and degradation. The provided protocols and data, though partially based on a related compound, offer a solid framework for initiating stability studies and ensuring the quality of this compound in scientific investigations. Further studies are warranted to establish the specific degradation profile of this compound under various stress conditions.

References

Troubleshooting & Optimization

Technical Support Center: Mofegiline Hydrochloride Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Mofegiline Hydrochloride in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound?

A1: this compound is a selective irreversible inhibitor of monoamine oxidase B (MAO-B). However, in cell-based assays, it has demonstrated inhibitory activity against two primary off-targets: Monoamine Oxidase A (MAO-A) and Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). Additionally, its potential to affect dopamine uptake has been investigated.

Q2: How significant is the inhibition of MAO-A by Mofegiline?

A2: Mofegiline is significantly more selective for MAO-B than MAO-A. The IC50 value for MAO-A inhibition is substantially higher than for MAO-B, indicating weaker inhibition. However, at higher concentrations, Mofegiline can act as a reversible competitive inhibitor of MAO-A.[1][2] It is crucial to consider this off-target activity when using high concentrations of Mofegiline in experimental models.

Q3: What is the nature of Mofegiline's interaction with SSAO/VAP-1?

A3: Mofegiline is a potent inhibitor of SSAO/VAP-1.[2] This inhibition can have anti-inflammatory effects, as SSAO/VAP-1 is involved in leukocyte adhesion and trafficking.[1] Researchers studying the neurological effects of Mofegiline should be aware of its potential confounding anti-inflammatory properties mediated through SSAO/VAP-1 inhibition.

Q4: Does this compound affect dopamine uptake?

A4: Studies have shown that Mofegiline can inhibit dopamine uptake in rat striatal synaptosomes, although with a much lower potency (IC50 in the micromolar range) compared to its MAO-B inhibition (nanomolar range).[2] This suggests that at physiologically relevant concentrations for MAO-B inhibition, the direct effect on dopamine uptake might be minimal. However, this could be a factor in experiments using higher concentrations.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of this compound against its primary target and known off-targets.

Table 1: this compound Inhibition of Monoamine Oxidase (MAO)

TargetSpeciesIC50KiInhibition TypeReference
MAO-BRat (brain mitochondrial)3.6 nM28 nM (apparent)Irreversible[1][2]
MAO-ARat (brain mitochondrial)680 nM1.1 µMReversible, Competitive[1][2]

Table 2: this compound Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO)/Vascular Adhesion Protein-1 (VAP-1)

TargetSpeciesIC50Reference
SSAODog (aorta)2 nM[2]
SSAORat (aorta)5 nM[2]
SSAOBovine (aorta)80 nM[2]
SSAOHuman (umbilical artery)20 nM[2]

Table 3: this compound Effect on Dopamine Uptake

AssaySystemIC50Reference
[3H]dopamine uptakeRat striatum31.8 µM[2]

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments to assess the off-target effects of this compound, along with troubleshooting guides.

Protocol 1: Cell-Based Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This protocol is adapted from commercially available fluorometric assay kits.

Objective: To determine the IC50 of this compound for MAO-A and MAO-B in a cell-based format.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other cells expressing MAO-A and MAO-B.

  • Cell culture medium and supplements.

  • This compound.

  • MAO-A selective inhibitor (e.g., Clorgyline).

  • MAO-B selective inhibitor (e.g., Selegiline).

  • MAO substrate (e.g., Tyramine).

  • Horseradish Peroxidase (HRP).

  • Fluorescent probe (e.g., Amplex Red).

  • Assay Buffer (e.g., phosphate buffer, pH 7.4).

  • 96-well black, clear-bottom plates.

  • Fluorometric plate reader.

Workflow Diagram:

MAO_Inhibition_Assay_Workflow A Seed cells in 96-well plate and culture overnight B Prepare serial dilutions of this compound A->B C Pre-incubate cells with Mofegiline or control inhibitors (Clorgyline for MAO-B assay, Selegiline for MAO-A assay) B->C E Add Reaction Mix to wells C->E D Prepare Reaction Mix (MAO substrate, HRP, fluorescent probe in Assay Buffer) D->E F Incubate at 37°C, protected from light E->F G Measure fluorescence kinetically or at a fixed endpoint F->G H Calculate % inhibition and determine IC50 G->H

MAO Inhibition Assay Workflow

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate to achieve 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Pre-incubation:

    • For total MAO activity, add assay buffer.

    • To measure MAO-A activity, pre-incubate cells with a saturating concentration of a MAO-B specific inhibitor (e.g., Selegiline).

    • To measure MAO-B activity, pre-incubate cells with a saturating concentration of a MAO-A specific inhibitor (e.g., Clorgyline).

    • Add the Mofegiline dilutions to the respective wells. Include a vehicle control. Incubate for 30 minutes at 37°C.

  • Reaction Initiation: Add the MAO reaction mix containing the substrate, HRP, and fluorescent probe to all wells.

  • Signal Detection: Immediately start measuring the fluorescence in a kinetic mode for 30-60 minutes at an excitation/emission wavelength appropriate for the probe (e.g., 530-560 nm Ex / 590 nm Em for Amplex Red). Alternatively, take an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence for each well.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition against the logarithm of Mofegiline concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
High background fluorescenceAutofluorescence of compounds or cell culture medium.Run a control without the fluorescent probe to assess compound autofluorescence. Use phenol red-free medium for the assay.
Low signal-to-background ratioLow MAO activity in cells. Insufficient incubation time.Use a cell line with higher MAO expression or increase the cell number per well. Optimize the incubation time.
Inconsistent resultsCell viability issues. Pipetting errors.Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel. Use a multichannel pipette for reagent addition.
No inhibition observedMofegiline concentration too low. Inactive compound.Extend the concentration range of Mofegiline. Verify the activity of the Mofegiline stock solution.
Protocol 2: Cell-Based Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) Inhibition Assay

Objective: To determine the IC50 of this compound for SSAO/VAP-1 enzymatic activity.

Materials:

  • Endothelial cell line stably expressing human SSAO/VAP-1 (e.g., transfected HUVECs).

  • Cell culture medium.

  • This compound.

  • SSAO substrate (e.g., Benzylamine).

  • Horseradish Peroxidase (HRP).

  • Fluorescent probe (e.g., Amplex Red).

  • Assay Buffer.

  • 96-well black, clear-bottom plates.

  • Fluorometric plate reader.

Workflow Diagram:

SSAO_Inhibition_Assay_Workflow A Culture SSAO/VAP-1 expressing cells to confluency in a 96-well plate B Prepare serial dilutions of this compound A->B C Wash cells with Assay Buffer B->C D Pre-incubate cells with Mofegiline dilutions or vehicle control C->D F Add Reaction Mix to wells D->F E Prepare Reaction Mix (SSAO substrate, HRP, fluorescent probe) E->F G Incubate and measure fluorescence F->G H Determine IC50 G->H

SSAO/VAP-1 Inhibition Assay Workflow

Procedure: The procedure is similar to the MAO inhibition assay, with the key difference being the use of an SSAO/VAP-1 expressing cell line and an SSAO-specific substrate.

  • Cell Culture: Culture the SSAO/VAP-1 expressing endothelial cells in 96-well plates until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Pre-incubation: Wash the cell monolayer with assay buffer and then pre-incubate with Mofegiline dilutions for 30 minutes at 37°C.

  • Reaction Initiation: Add the SSAO reaction mix containing benzylamine, HRP, and a fluorescent probe.

  • Signal Detection: Measure fluorescence kinetically or at a fixed endpoint.

  • Data Analysis: Calculate the IC50 value as described for the MAO assay.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
No SSAO activity detectedLoss of SSAO/VAP-1 expression in the cell line.Verify SSAO/VAP-1 expression using Western blot or flow cytometry. Use a lower passage number of the cell line.
High variability between wellsUneven cell monolayer.Ensure even cell seeding and check for uniform confluency before starting the assay.
Interference from endogenous MAOThe chosen cell line may also express MAO.Include MAO-A and MAO-B specific inhibitors in the assay buffer to block their activity and specifically measure SSAO activity.
Protocol 3: Cell-Based Dopamine Uptake Assay

Objective: To assess the effect of this compound on dopamine transporter (DAT) activity.

Materials:

  • SH-SY5Y human neuroblastoma cells (differentiated to a dopaminergic phenotype).

  • Cell culture medium.

  • This compound.

  • [3H]-Dopamine or a fluorescent dopamine analog.

  • Dopamine uptake buffer.

  • Scintillation counter or fluorescence plate reader.

  • DAT inhibitor as a positive control (e.g., GBR-12909).

Signaling Pathway Diagram:

Dopamine_Uptake_Pathway cluster_0 Presynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Mofegiline Mofegiline Mofegiline->DAT Inhibition? Dopamine_out Extracellular Dopamine Dopamine_out->DAT Uptake

Dopamine Uptake and Potential Inhibition

Procedure:

  • Cell Differentiation: Differentiate SH-SY5Y cells towards a dopaminergic phenotype using established protocols (e.g., treatment with retinoic acid and BDNF).

  • Cell Plating: Plate the differentiated cells in a suitable multi-well plate.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with various concentrations of this compound or a positive control inhibitor for 15-30 minutes.

  • Uptake Initiation: Add [3H]-Dopamine or a fluorescent dopamine analog to the wells and incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to remove extracellular dopamine.

  • Quantification:

    • For [3H]-Dopamine: Lyse the cells and measure the radioactivity using a scintillation counter.

    • For fluorescent analogs: Measure the intracellular fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the percent inhibition for each Mofegiline concentration to determine the IC50.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low dopamine uptake signalInefficient differentiation of SH-SY5Y cells. Low DAT expression.Verify the expression of dopaminergic markers (e.g., TH, DAT) after differentiation. Optimize the differentiation protocol.
High non-specific bindingInadequate washing.Increase the number and stringency of the washing steps after uptake termination.
Results not reproducibleVariation in cell differentiation efficiency.Standardize the differentiation protocol and use cells within a narrow passage number range.

By following these protocols and troubleshooting guides, researchers can effectively characterize the off-target effects of this compound in their cell-based assays.

References

Overcoming Mofegiline Hydrochloride delivery issues across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mofegiline Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to delivering this compound across the blood-brain barrier (BBB).

Disclaimer: this compound was investigated for the treatment of Parkinson's and Alzheimer's diseases but was never marketed.[1] Consequently, public domain data on specific formulations to overcome its BBB delivery issues are scarce. Much of the experimental data and strategies presented here are based on studies with Selegiline, a structurally and functionally similar selective, irreversible monoamine oxidase B (MAO-B) inhibitor.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in delivering this compound to the brain?

The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where the target enzyme, MAO-B, is located.[4][5] this compound's physicochemical properties may limit its ability to efficiently cross this barrier.

Q2: How does this compound exert its therapeutic effect in the brain?

This compound is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is an enzyme that metabolizes dopamine in the brain.[6][7] By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can help alleviate the motor symptoms associated with Parkinson's disease.[2][3][8]

Q3: What are the promising strategies for enhancing this compound delivery across the BBB?

Several strategies are being explored for CNS drugs that could be adapted for this compound:

  • Nanoparticle-based Delivery Systems: Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation and facilitate its transport across the BBB.[9][10]

  • Liposomal Formulations: Liposomes, which are lipid vesicles, can encapsulate hydrophilic and lipophilic drugs and can be surface-modified to target receptors at the BBB.[11][12][13]

  • Intranasal Delivery: The intranasal route offers a potential pathway to bypass the BBB and deliver drugs directly to the brain via the olfactory and trigeminal nerves.[14][15][16][17][18]

Q4: Are there any clinical trials investigating novel delivery systems for this compound?

A review of clinical trial databases did not reveal any active or recently completed trials specifically focused on novel delivery systems for this compound. However, numerous trials are ongoing for other Parkinson's disease treatments, some of which involve innovative delivery strategies.[19][20]

Troubleshooting Guides

Issue 1: Low Brain Concentration of this compound in Animal Models
Possible Cause Troubleshooting Step
Poor BBB permeability of the free drug.1. Formulation: Consider encapsulating this compound in a nanoparticle or liposomal delivery system. Refer to the Experimental Protocols section for formulation examples. 2. Route of Administration: Explore intranasal delivery as an alternative to systemic administration.[14][15]
Rapid peripheral metabolism.1. Formulation: Nanoparticle or liposomal encapsulation can protect the drug from premature degradation. 2. Pharmacokinetic Analysis: Conduct detailed pharmacokinetic studies to determine the drug's half-life in plasma and identify major metabolites.
Efflux by transporters at the BBB (e.g., P-glycoprotein).1. Co-administration with Inhibitors: In preclinical models, co-administer a known P-glycoprotein inhibitor to assess if brain uptake improves. 2. Formulation Modification: Design nanoparticles that can bypass or inhibit efflux pumps.
Issue 2: Inconsistent Results in In Vitro BBB Models
Possible Cause Troubleshooting Step
Compromised integrity of the in vitro BBB model.1. TEER Measurement: Regularly measure the transendothelial electrical resistance (TEER) to ensure the formation of tight junctions. 2. Permeability Marker: Use a low-permeability marker (e.g., fluorescently labeled dextran) to validate the barrier function of your cell monolayer.
Cell culture variability.1. Standardized Protocols: Adhere to strict, standardized protocols for cell seeding density, media changes, and incubation times. 2. Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
Issues with drug formulation in cell culture media.1. Solubility: Ensure the this compound formulation is completely solubilized in the cell culture media. 2. Stability: Test the stability of your formulation in the media over the duration of the experiment.

Data Presentation

Table 1: Physicochemical Properties of Nanoparticle Formulations for MAO-B Inhibitors (Selegiline HCl as an example)

FormulationParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Selegiline HCl-loaded Cationic Liposomes173 ± 2.13+16 ± 1.9840.14 ± 1.83[11]
Selegiline HCl-loaded Nanolipid CarriersOptimized formulation showed-93 ± 5.25[10]
Albumin-coated Liposomes (for Selegiline & siRNA)136.5 ± 10.3-13.5 ± 1.4Sel: 92.35; siRNA: 78.66[21]

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Cationic Liposomes (Adapted from Selegiline HCl protocol)

Objective: To prepare cationic liposomes encapsulating this compound for enhanced BBB penetration.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Stearylamine (for cationic charge)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Methodology:

  • Lipid Film Hydration:

    • Dissolve SPC, cholesterol, and stearylamine in a mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under vacuum overnight to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a PBS solution containing this compound by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • Subject the MLV suspension to probe sonication to reduce the particle size and form small unilamellar vesicles (SUVs).

  • Purification:

    • Separate the unencapsulated this compound from the liposomes by centrifugation or dialysis.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Calculate the entrapment efficiency by quantifying the amount of this compound in the liposomes (after lysis) and in the supernatant using a validated HPLC method.

Protocol 2: In Vivo Brain Uptake Study in a Rodent Model

Objective: To quantify the brain concentration of this compound after administration of a novel formulation.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., Wistar rats or C57BL/6 mice).

  • Administration: Administer the this compound formulation (e.g., nanoparticle suspension, intranasal spray) and a control (free drug solution) to different groups of animals.

  • Blood and Brain Tissue Collection: At predetermined time points, collect blood samples and perfuse the animals with saline to remove blood from the brain. Harvest the brains and specific brain regions of interest.

  • Sample Preparation: Homogenize the brain tissue in a suitable buffer.

  • Quantification:

    • Extract this compound and its major metabolites from plasma and brain homogenates.

    • Quantify the concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[22][23][24][25]

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as brain-to-plasma concentration ratio (Kp) and area under the curve (AUC) for both brain and plasma.

    • Compare the brain uptake of the novel formulation to the control group.

Visualizations

Dopamine Metabolism and MAO-B Inhibition

Dopamine_Metabolism Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by Increased_Dopamine Increased Dopamine Levels Dopamine->Increased_Dopamine Leads to DOPAL DOPAL MAOB->DOPAL Produces Mofegiline Mofegiline Hydrochloride Mofegiline->MAOB Inhibits Mofegiline->Increased_Dopamine Contributes to ALDH ALDH DOPAL->ALDH Metabolized by DOPAC DOPAC ALDH->DOPAC Produces Nanoparticle_Workflow cluster_Formulation Formulation & Characterization cluster_InVitro In Vitro BBB Model cluster_InVivo In Vivo Animal Model Formulation Nanoparticle Formulation Characterization Size, Zeta, EE% Formulation->Characterization InVitro Permeability Assay Characterization->InVitro TEER TEER Measurement InVitro->TEER InVivo Administration (e.g., Intranasal) InVitro->InVivo PK Pharmacokinetic Analysis InVivo->PK PD Pharmacodynamic (Behavioral) Analysis InVivo->PD BBB_Strategies Main Overcoming Mofegiline HCl BBB Delivery Issues Nano Nanoparticle-Based Delivery Main->Nano Lipo Liposomal Formulations Main->Lipo IN Intranasal Administration Main->IN Nano_Poly Polymeric NPs Nano->Nano_Poly Nano_SLN Solid Lipid NPs Nano->Nano_SLN Lipo_Cat Cationic Liposomes Lipo->Lipo_Cat Lipo_Targ Targeted Liposomes Lipo->Lipo_Targ

References

Mofegiline Hydrochloride metabolite identification and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and analysis of Mofegiline Hydrochloride metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound observed in preclinical and clinical studies?

A1: Mofegiline is extensively metabolized. In studies involving dogs and humans, four major metabolites have been identified in urine, designated as M1, M2, M3, and M4.[1] The primary route of elimination for these metabolites is through urinary excretion.[1][2]

Q2: What are the chemical structures of the main Mofegiline metabolites?

A2: The structures of the four principal metabolites have been elucidated as follows:

  • M1: A cyclic carbamate, which is the major metabolite. Its formation involves defluorination of the beta-fluoromethylene group and the addition of a carbon atom.[1]

  • M2: An N-carbamoyl O-beta-D-glucuronide conjugate of the parent drug.[1]

  • M3: An N-succinyl conjugate of the parent drug.[1]

  • M4: A urea adduct of an unsaturated alpha, beta aldehyde, which also undergoes defluorination.[1]

The formation of the carbamate metabolites (M1 and M2) is thought to begin with the reversible addition of CO2 to the primary amine group of Mofegiline.[1]

Q3: What analytical techniques are recommended for the identification and characterization of Mofegiline metabolites?

A3: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of Mofegiline metabolites. The following methods have been successfully employed:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation of metabolites from the biological matrix.[1] When working with radiolabeled Mofegiline ([14C]), on-line radioactivity detection is a powerful tool for identifying drug-related material.[1]

  • Mass Spectrometry (MS): Techniques such as Thermospray Liquid Chromatography-Mass Spectrometry (TSP-LC-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are crucial for obtaining molecular weight information and fragmentation patterns to elucidate the structures of the metabolites.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural confirmation of purified metabolites, especially for complex structures like the cyclic carbamate (M1) and the N-succinyl conjugate (M3).[1]

Troubleshooting Guides

Problem 1: Poor separation of metabolites during HPLC analysis.

  • Possible Cause: Inadequate mobile phase composition or gradient.

  • Troubleshooting Steps:

    • Optimize Gradient: Adjust the gradient slope and duration. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Solvent Selection: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH modifiers (e.g., formic acid, ammonium acetate) in the mobile phase.

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) that may offer different selectivity for the metabolites.

Problem 2: Low sensitivity or inability to detect minor metabolites in LC-MS.

  • Possible Cause: Matrix effects leading to ion suppression or insufficient sample concentration.

  • Troubleshooting Steps:

    • Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering endogenous components from the biological matrix.

    • Instrument Parameters: Optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flow rates) and detector voltage, to enhance signal intensity.

    • Injection Volume: Increase the injection volume if possible, but be mindful of potential peak distortion.

    • Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): If the mass-to-charge ratios (m/z) of the expected metabolites are known, use SIM or MRM modes for higher sensitivity and specificity.

Problem 3: Difficulty in structural elucidation of an unknown metabolite.

  • Possible Cause: Insufficient or ambiguous data from a single analytical technique.

  • Troubleshooting Steps:

    • Orthogonal Techniques: Employ a combination of high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination, and tandem MS (MS/MS) for fragmentation analysis.

    • NMR Spectroscopy: If the metabolite can be isolated and purified in sufficient quantities (micrograms to milligrams), 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are invaluable for unambiguous structure determination.[1]

    • Reference Standards: When possible, confirm the structure by comparing the chromatographic retention time and mass spectra with those of an authentic, synthesized reference standard.[1]

Quantitative Data Summary

The following tables summarize the quantitative excretion data of Mofegiline and its metabolites in male beagle dogs following a single administration. The metabolite profile in humans has been reported to be qualitatively and quantitatively similar.[1]

Table 1: Total Radioactivity Excretion in Dogs (96 hours post-administration)

Route of Administration% of Dose in Urine (Mean ± SD)% of Dose in Feces (Mean ± SD)
Oral (20 mg/kg)75.5 ± 3.86.3 ± 3.4
Intravenous (5 mg/kg)67.9 ± 0.53.9 ± 2.4

Data from a study with [14C]-Mofegiline.[1]

Table 2: Major Metabolites in Dog Urine (0-24 hours post-oral administration)

Metabolite% of Administered Dose
M1 (Cyclic carbamate)50
M2 (N-carbamoyl glucuronide)9
M3 (N-succinyl conjugate)5
M4 (Urea adduct)0.5
Unchanged Mofegiline3

Data derived from HPLC with on-line radioactivity detection.[1]

Experimental Protocols

Methodology for Mofegiline Metabolite Profiling in Dogs

This protocol is based on the methodology described in the literature for the identification of Mofegiline metabolites.[1]

  • Animal Dosing:

    • Male beagle dogs are administered a single oral (p.o.) dose of [14C]-Mofegiline (e.g., 20 mg/kg) or an intravenous (i.v.) dose (e.g., 5 mg/kg).

  • Sample Collection:

    • Urine and feces are collected over a 96-hour period.

  • Sample Preparation:

    • Urine samples are centrifuged to remove any particulate matter.

    • Aliquots of urine are directly injected for HPLC analysis or subjected to further extraction/purification for structural elucidation.

  • HPLC Separation:

    • An HPLC system equipped with a suitable reversed-phase column is used for the separation of metabolites.

    • A gradient elution is typically employed using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • The HPLC system is coupled with an on-line radioactivity detector to identify peaks corresponding to drug-related material.

  • Mass Spectrometric Analysis:

    • For structural identification, the HPLC eluent is directed to a mass spectrometer (e.g., TSP-LC-MS).

    • The mass spectrometer is operated in positive ion mode to acquire full scan mass spectra of the eluting peaks.

  • Metabolite Isolation and NMR Analysis:

    • For unambiguous structure confirmation, major metabolites are isolated from urine by preparative HPLC.

    • The purified metabolites are then analyzed by FAB-MS and NMR (¹H, ¹³C, and 2D experiments) to confirm their chemical structures.

Visualizations

experimental_workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis dosing Administration of [14C]-Mofegiline (Oral or IV) to Beagle Dogs collection Urine and Feces Collection (0-96 hours) dosing->collection hplc HPLC Separation with On-line Radioactivity Detection collection->hplc Urine Samples lcms LC-MS Analysis (e.g., TSP-LC-MS) hplc->lcms Metabolite Profiling purification Preparative HPLC for Metabolite Isolation hplc->purification Isolate Major Peaks nmr Structural Elucidation (NMR, FAB-MS) purification->nmr

Caption: Experimental workflow for Mofegiline metabolite identification.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation mofegiline Mofegiline defluorination Defluorination & Oxidation mofegiline->defluorination co2_addition CO2 Addition mofegiline->co2_addition succinylation Succinylation mofegiline->succinylation m4 M4: Urea Adduct defluorination->m4 Urea Addition m1 M1: Cyclic Carbamate co2_addition->m1 Further Reaction m2 M2: N-carbamoyl Glucuronide co2_addition->m2 Glucuronidation m3 M3: N-succinyl Conjugate succinylation->m3

Caption: Proposed metabolic pathways of Mofegiline.

References

Adjusting Mofegiline Hydrochloride concentration for optimal MAO-B inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mofegiline Hydrochloride for Monoamine Oxidase B (MAO-B) inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound to achieve optimal MAO-B inhibition?

A1: this compound is a potent, irreversible inhibitor of MAO-B. For in vitro assays, concentrations in the low nanomolar range are typically effective. The reported IC50 value for rat brain mitochondrial MAO-B is 3.6 nM.[1][2][3] For recombinant human MAO-B, an apparent Ki of 28 nM has been demonstrated.[4] Therefore, a concentration range of 1 nM to 100 nM is a good starting point for most in vitro experiments.

Q2: How selective is this compound for MAO-B over MAO-A?

A2: this compound exhibits marked selectivity for MAO-B. The IC50 for MAO-A is approximately 680 nM, making it about 190 times more selective for MAO-B.[1][2][4]

Q3: Is this compound a reversible or irreversible inhibitor of MAO-B?

A3: this compound is an enzyme-activated, irreversible inhibitor of MAO-B.[1][3][4][5] It forms a covalent bond with the flavin cofactor of the enzyme.[4]

Q4: What is the mechanism of action of this compound?

A4: this compound is a mechanism-based inhibitor. It is processed by MAO-B, leading to the formation of a reactive intermediate that then covalently binds to the N(5) position of the FAD cofactor, resulting in irreversible inhibition.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Suboptimal or no MAO-B inhibition observed Incorrect this compound concentration: The concentration may be too low.Prepare fresh serial dilutions of this compound and test a wider concentration range (e.g., 0.1 nM to 1 µM).
Degraded this compound: Improper storage can lead to degradation.Ensure this compound is stored as a powder at -20°C. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or water) and use them promptly.[6]
Inactive MAO-B enzyme: The enzyme may have lost activity due to improper storage or handling.Use a fresh aliquot of MAO-B enzyme. Verify enzyme activity using a known substrate and in the absence of any inhibitor.
Inappropriate assay conditions: Sub-optimal pH, temperature, or substrate concentration can affect inhibition.Ensure the assay buffer has the correct pH and that the incubation is performed at the recommended temperature (typically 37°C).[7] Verify that the substrate concentration is appropriate for your assay (ideally at or below the Km for competitive inhibitors).
Inconsistent results between experiments Variability in reagent preparation: Inconsistent dilutions of the inhibitor, enzyme, or substrate.Prepare fresh reagents for each experiment. Use calibrated pipettes and ensure thorough mixing of all solutions.
Inconsistent incubation times: Variation in the pre-incubation time with the inhibitor or the reaction time with the substrate.Standardize all incubation times across all experiments. Use a timer to ensure consistency.
High background signal in the assay Autoxidation of the substrate or detection reagent: Some substrates or detection reagents can produce a signal in the absence of enzyme activity.Run a "no-enzyme" control to determine the level of background signal. If high, consider using a different substrate or detection method.
Contaminated reagents: Reagents may be contaminated with a substance that interferes with the assay.Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers and solutions.

Data Presentation

Table 1: Inhibitory Potency of this compound

TargetSpeciesIC50 / KiReference
MAO-BRat (brain mitochondria)3.6 nM (IC50)[1][2]
MAO-BHuman (recombinant)28 nM (apparent Ki)[4]
MAO-ARat (brain mitochondria)680 nM (IC50)[1][2]

Experimental Protocols

Detailed Methodology for MAO-B Inhibition Assay

This protocol describes a common method for determining the IC50 of this compound for MAO-B using a fluorometric assay.

Materials:

  • This compound

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., Kynuramine)

  • Positive control inhibitor (e.g., Selegiline)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to make a 10 mM stock solution.

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to be tested (e.g., 0.1 nM to 1 µM). Also, prepare dilutions of the positive control.

  • Enzyme Preparation: Dilute the recombinant human MAO-B enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells of the 96-well plate.

    • Add 10 µL of the different this compound dilutions to the test wells.

    • Add 10 µL of the positive control dilutions to the positive control wells.

    • Add 10 µL of assay buffer to the "no inhibitor" (100% activity) and "no enzyme" (background) wells.

    • Add 20 µL of the diluted MAO-B enzyme to all wells except the "no enzyme" wells. Add 20 µL of assay buffer to the "no enzyme" wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the MAO-B substrate to all wells to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for 60 minutes, protected from light. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., for the product of kynuramine, 4-hydroxyquinoline, Ex/Em = 310/400 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the "no enzyme" wells from all other wells.

    • Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

MAO_B_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Mitochondrion Mitochondrion Signal Signal Transduction Dopamine_Receptor->Signal Mofegiline Mofegiline Hydrochloride Mofegiline->MAO_B Irreversible Inhibition

Caption: MAO-B inhibition by this compound.

Experimental_Workflow A Prepare Reagents (Mofegiline, MAO-B, Substrate) B Set up 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate (15 min at 37°C) B->C D Initiate Reaction (Add Substrate) C->D E Incubate & Measure (60 min at 37°C, Read Fluorescence) D->E F Data Analysis (Calculate % Inhibition, Determine IC50) E->F

Caption: MAO-B inhibition assay workflow.

Troubleshooting_Guide Start Suboptimal Inhibition? Check_Conc Verify Mofegiline Concentration & Freshness Start->Check_Conc Yes Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results No Check_Enzyme Check MAO-B Enzyme Activity Check_Conc->Check_Enzyme Check_Conditions Review Assay Conditions (pH, Temp, Substrate Conc.) Check_Enzyme->Check_Conditions Resolved Problem Resolved Check_Conditions->Resolved Check_Reagents Ensure Consistent Reagent Preparation Inconsistent_Results->Check_Reagents Yes Inconsistent_Results->Resolved No Check_Timing Standardize Incubation Times Check_Reagents->Check_Timing Check_Timing->Resolved

Caption: Troubleshooting decision tree.

References

Potential artifacts in experiments with Mofegiline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mofegiline Hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as MDL 72974A) is a selective and enzyme-activated irreversible inhibitor of Monoamine Oxidase B (MAO-B).[1][2][3] It also exhibits potent inhibitory activity against Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][4] Mofegiline shows marked selectivity for MAO-B over MAO-A.[1][2][4]

Q2: What is the mechanism of action of this compound?

Mofegiline acts as a mechanism-based inhibitor, meaning the enzyme itself activates the inhibitor.[5] For MAO-B, Mofegiline binds to the enzyme's active site and forms a covalent adduct with the FAD cofactor, leading to irreversible inhibition.[5] This inhibition occurs rapidly and in a 1:1 stoichiometry with the enzyme.[5] Its inhibition of SSAO/VAP-1 is also irreversible and time-dependent.[2]

Q3: What are the known off-target effects of this compound?

Besides its primary targets, MAO-B and SSAO/VAP-1, this compound has been shown to inhibit dopamine uptake with an IC50 value of 31.8 μM in rat striatum.[1] However, it poorly inhibits [3H]GBR-12935 binding, suggesting low affinity for the dopamine transporter.[1] Researchers should be aware of potential off-target effects, especially at higher concentrations, and consider including appropriate controls to assess specificity in their experimental system.

Troubleshooting Guide

Issue 1: Inconsistent or Noisy Data in Cell-Based Assays

Potential Cause:

  • Compound Stability and Solubility: this compound is soluble in water (30 mg/ml) and DMSO.[4][6] However, its stability in complex cell culture media over long incubation periods may vary. Degradation of the compound or precipitation due to interactions with media components could lead to inconsistent results.

  • Metabolism of Mofegiline: Mofegiline is extensively metabolized in vivo, forming several metabolites, including a cyclic carbamate, a glucuronide conjugate, and a succinyl conjugate.[7] While the biological activities of these metabolites have not been fully characterized, they could potentially interfere with the assay or have their own biological effects, leading to unexpected results.

Troubleshooting Steps:

  • Solubility Check: Prepare fresh stock solutions and visually inspect for any precipitation upon dilution into your assay buffer or cell culture medium.

  • Stability Assessment: If long incubation times are necessary, consider assessing the stability of Mofegiline in your specific cell culture medium over the experimental duration using an analytical method like HPLC.

  • Minimize Incubation Time: Whenever possible, design experiments with the shortest effective incubation time to minimize potential compound degradation or metabolism.

  • Control for Metabolites: If technically feasible, synthesize and test the major metabolites of Mofegiline in your assay to determine if they contribute to the observed effects.

Issue 2: Irreproducible Results in Enzyme Inhibition Assays

Potential Cause:

  • Irreversible Inhibition: Mofegiline is an irreversible inhibitor of MAO-B and SSAO/VAP-1.[1][2][3] This means that the enzyme activity will not be restored by simply washing the compound away. Incomplete removal of the inhibitor between experimental steps can lead to carryover and irreproducible results.

  • Pre-incubation Time: The inhibitory activity of Mofegiline is time-dependent.[2] Insufficient or inconsistent pre-incubation times with the enzyme can lead to variable levels of inhibition.

Troubleshooting Steps:

  • Thorough Washing: In protocols requiring the removal of the inhibitor, ensure extensive and consistent washing steps to remove all unbound Mofegiline.

  • Standardize Pre-incubation: Strictly control the pre-incubation time of Mofegiline with the enzyme to ensure consistent and maximal inhibition. A 10-minute pre-incubation at 37°C is a common starting point for MAO-B inhibitor screening assays.[8]

  • Consider Enzyme Turnover: Remember that recovery of enzyme activity after treatment with an irreversible inhibitor requires de novo protein synthesis. This is a critical consideration for the design of cell-based experiments.

Issue 3: Unexpected Phenotypes in In Vivo Studies

Potential Cause:

  • Dual Inhibition of MAO-B and SSAO/VAP-1: The observed in vivo effects of Mofegiline will be a combination of inhibiting both MAO-B and SSAO/VAP-1. Dissecting the contribution of each target can be challenging.

  • Pharmacokinetics and Metabolism: Mofegiline has a relatively short plasma half-life (1-3 hours) but its inhibitory effect on MAO-B is long-lasting due to irreversible binding.[9] The extensive metabolism of the drug could also lead to systemic effects mediated by its metabolites.[7]

Troubleshooting Steps:

  • Use of Selective Inhibitors: To differentiate the effects of MAO-B and SSAO/VAP-1 inhibition, consider using selective inhibitors for each target as controls in parallel experiments.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to correlate the concentration of Mofegiline and its metabolites with the observed biological effects over time.

  • Dose-Response Studies: Perform careful dose-response studies to establish the optimal concentration for achieving the desired effect while minimizing potential off-target or toxicity-related issues.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeSpecies/Tissue SourceIC50 / KiReference(s)
MAO-B Rat Brain Mitochondria3.6 nM (IC50)[1][4]
Human Recombinant28 nM (Ki)[5]
MAO-A Rat Brain Mitochondria680 nM (IC50)[1][4]
Human Recombinant1.1 µM (Ki)[5]
SSAO/VAP-1 Dog Aorta2 nM (IC50)[1]
Rat Aorta5 nM (IC50)[1]
Bovine Aorta80 nM (IC50)[1]
Human Umbilical Artery20 nM (IC50)[1]
Dopamine Uptake Rat Striatum31.8 µM (IC50)[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosage and AdministrationEffectReference(s)
Rat0.18 mg/kg (p.o.)ED50 for brain MAO-B inhibition[2]
Rat8 mg/kg (p.o.)ED50 for brain MAO-A inhibition[2]
Mouse1.25 mg/kg (i.p.)Blocks MPTP-induced neurotoxicity[1]
Mouse5 mg/kgInhibits LPS-induced TNF-α in BALF[4]

Experimental Protocols and Workflows

Monoamine Oxidase (MAO-B) Inhibition Assay - General Protocol

This protocol is a generalized workflow for determining the inhibitory activity of this compound against MAO-B using a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂).

MAO_B_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - MAO-B Enzyme - Mofegiline (Test Inhibitor) - MAO-B Substrate (e.g., Tyramine) - Detection Reagent (e.g., Amplex Red) plate Prepare 96-well plate: - Add Test Inhibitor - Add Inhibitor Control (e.g., Selegiline) - Add Enzyme Control (Buffer) reagents->plate Dispense add_enzyme Add MAO-B Enzyme Solution to wells plate->add_enzyme pre_incubate Pre-incubate for 10 min at 37°C add_enzyme->pre_incubate add_substrate Add MAO-B Substrate Solution pre_incubate->add_substrate incubate_reaction Incubate and measure fluorescence kinetically (Ex/Em = 535/587 nm) add_substrate->incubate_reaction calculate Calculate % Inhibition and IC50 value incubate_reaction->calculate

Caption: Workflow for a fluorometric MAO-B inhibition assay.

Signaling Pathways

Inhibition of MAO-B Signaling Pathway

Mofegiline irreversibly inhibits MAO-B, which is located on the outer mitochondrial membrane. This inhibition prevents the breakdown of dopamine, leading to increased dopamine levels in the brain. This is the primary mechanism for its potential therapeutic effect in Parkinson's disease.

MAO_B_Signaling Mofegiline Mofegiline HCl MAOB MAO-B (Outer Mitochondrial Membrane) Mofegiline->MAOB Inhibits (Irreversible) DOPAC DOPAC MAOB->DOPAC Produces Dopamine Dopamine Dopamine->MAOB Metabolized by Neurotransmission Enhanced Dopaminergic Neurotransmission Dopamine->Neurotransmission Leads to

Caption: Mofegiline's effect on the MAO-B signaling pathway.

Inhibition of SSAO/VAP-1 Signaling Pathway

Mofegiline also irreversibly inhibits SSAO/VAP-1, an enzyme expressed on the surface of endothelial cells. SSAO/VAP-1 plays a role in inflammation by mediating leukocyte adhesion and transmigration. By inhibiting SSAO/VAP-1, Mofegiline can reduce the inflammatory response.

SSAO_VAP1_Signaling Mofegiline Mofegiline HCl SSAO_VAP1 SSAO/VAP-1 (Endothelial Cells) Mofegiline->SSAO_VAP1 Inhibits (Irreversible) Leukocyte_Adhesion Leukocyte Adhesion & Transmigration SSAO_VAP1->Leukocyte_Adhesion Promotes Inflammation Inflammation Leukocyte_Adhesion->Inflammation Contributes to

Caption: Mofegiline's effect on the SSAO/VAP-1 signaling pathway.

References

Improving the selectivity of Mofegiline Hydrochloride in complex biological systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mofegiline Hydrochloride. The information is designed to address specific issues that may be encountered during experiments aimed at improving its selectivity in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action and known selectivity of this compound?

This compound (also known as MDL 72974A) is an enzyme-activated, irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2] It demonstrates significant selectivity for MAO-B over monoamine oxidase A (MAO-A).[1][3] Mofegiline is classified as a mechanism-based inhibitor, meaning it is converted to a reactive intermediate by the target enzyme, which then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[4]

Q2: What are the known off-target effects of this compound?

Besides its primary target, MAO-B, Mofegiline is also known to inhibit semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1][3][4] This off-target activity should be considered when designing and interpreting experiments, as SSAO/VAP-1 is involved in various physiological processes, including leukocyte adhesion and inflammation.[3]

Q3: My results suggest off-target effects of Mofegiline in my cellular model. How can I confirm this?

If you suspect off-target effects are influencing your experimental outcomes, consider the following troubleshooting steps:

  • Dose-Response Analysis: Perform a wide-range dose-response curve for Mofegiline in your model system. Off-target effects may only become apparent at higher concentrations.

  • Target Knockdown/Knockout Models: If available, utilize cell lines or animal models where MAO-B or potential off-target proteins (like SSAO/VAP-1) have been knocked down or knocked out. This will help to dissect the on-target versus off-target effects of Mofegiline.

  • Activity-Based Protein Profiling (ABPP): This technique can be used to identify the full spectrum of enzymes that Mofegiline interacts with in a complex biological sample.

  • Washout Experiments: For reversible off-target effects, a washout experiment where the compound is removed from the system may help to distinguish between irreversible on-target inhibition and reversible off-target binding.

Q4: What are some general strategies to improve the selectivity of a small molecule inhibitor like Mofegiline?

Improving drug selectivity is a key challenge in drug development. Several rational approaches can be employed:[5][6][7]

  • Structure-Based Drug Design: Utilize the three-dimensional structures of both the target (MAO-B) and off-target (e.g., MAO-A, SSAO) proteins to guide chemical modifications of Mofegiline. The goal is to enhance interactions with the target while disrupting interactions with off-targets.[8][5]

  • Computational Modeling: Employ techniques like molecular docking and molecular dynamics simulations to predict how modifications to Mofegiline will affect its binding to different targets.[8]

  • Exploiting Protein Flexibility: Differences in the flexibility of the binding sites between target and off-target proteins can be exploited to design more selective inhibitors.[5]

  • Allosteric Modulation: Instead of targeting the active site, which can be similar across related enzymes, designing molecules that bind to a unique allosteric site on the target protein can achieve higher selectivity.[8][5]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency of this compound against its primary target and known off-targets.

Target EnzymeSpecies/Tissue SourceIC50 ValueReference
MAO-B Rat brain mitochondria3.6 nM[1][3]
MAO-A Rat brain mitochondria680 nM[1][3]
SSAO/VAP-1 Human umbilical artery20 nM[3]
SSAO/VAP-1 Dog aorta2 nM[1]
SSAO/VAP-1 Rat aorta5 nM[1]
SSAO/VAP-1 Bovine aorta80 nM[1]

Experimental Protocols

Protocol 1: In Vitro MAO-B and MAO-A Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of Mofegiline against MAO-A and MAO-B.

Materials:

  • This compound

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar)

  • 96-well microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a serial dilution of this compound in the appropriate assay buffer.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

  • Add the different concentrations of Mofegiline to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the respective substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) and the Amplex® Red reagent.

  • Monitor the fluorescence increase over time using a plate reader.

  • Calculate the rate of reaction for each Mofegiline concentration.

  • Plot the reaction rate as a function of the logarithm of the Mofegiline concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_0 Mofegiline Action cluster_1 Primary Target cluster_2 Off-Target Mofegiline Mofegiline MAO-B MAO-B Mofegiline->MAO-B Inhibits SSAO_VAP1 SSAO/VAP-1 Mofegiline->SSAO_VAP1 Inhibits Dopamine_Metabolism Dopamine Metabolism MAO-B->Dopamine_Metabolism Regulates Neuroprotection Neuroprotection Dopamine_Metabolism->Neuroprotection Inflammation Inflammation SSAO_VAP1->Inflammation Promotes

Caption: Mofegiline's primary and off-target signaling pathways.

Experimental_Workflow Start Start Hypothesis Hypothesize Off-Target Effects Start->Hypothesis Dose_Response Perform Dose-Response Analysis Hypothesis->Dose_Response Selectivity_Panel Screen Against a Panel of Related Enzymes Dose_Response->Selectivity_Panel Target_Validation Utilize Target Knockdown/out Models Selectivity_Panel->Target_Validation Analyze_Data Analyze and Interpret Results Target_Validation->Analyze_Data Conclusion Conclusion Analyze_Data->Conclusion

Caption: Workflow for investigating off-target effects.

Troubleshooting_Guide Issue Unexpected Phenotype Observed Check_Concentration Is Mofegiline Concentration Too High? Issue->Check_Concentration Yes_Concentration Lower Concentration and Re-evaluate Check_Concentration->Yes_Concentration Yes No_Concentration Consider Off-Target Effects Check_Concentration->No_Concentration No Investigate_SSAO Assay for SSAO/VAP-1 Inhibition No_Concentration->Investigate_SSAO SSAO_Inhibited Is SSAO/VAP-1 Inhibited at Active Concentration? Investigate_SSAO->SSAO_Inhibited Yes_SSAO Phenotype Likely Due to Off-Target Effect SSAO_Inhibited->Yes_SSAO Yes No_SSAO Explore Other Potential Off-Targets SSAO_Inhibited->No_SSAO No

Caption: Troubleshooting unexpected experimental outcomes.

References

Ensuring reproducibility in Mofegiline Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving Mofegiline Hydrochloride.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound (also known as MDL 72974A) is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3][4] It functions as an enzyme-activated inhibitor, meaning it requires catalytic conversion by MAO-B to form the reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.[1] Its high selectivity for MAO-B over MAO-A makes it a valuable tool for studying the specific roles of MAO-B in neurological pathways.[5][6]

2. What are the recommended storage conditions for this compound?

For long-term storage, this compound solid should be stored at -20°C.[5] Stock solutions, typically prepared in DMSO, can be stored at -20°C for several months.[4] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[6] The stability of the compound is reported to be at least 4 years when stored correctly as a solid.[5]

3. How should I prepare this compound solutions for my experiments?

This compound is soluble in water (up to 30 mg/ml) and DMSO.[4][5] For in vitro assays, a common approach is to prepare a stock solution in DMSO.[4] For in vivo studies, various formulations can be used, such as a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[6]

4. What are the typical concentrations of this compound used in experiments?

The effective concentration of this compound varies depending on the experimental system. For in vitro MAO-B inhibition assays, the IC50 (half-maximal inhibitory concentration) is in the low nanomolar range (e.g., 3.6 nM for rat brain mitochondrial MAO-B).[1][6] In cell-based neuroprotection assays, concentrations may vary. For in vivo studies in rats, oral doses of 0.1-2.5 mg/kg have been used to inhibit MAO-B activity.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent MAO-B Inhibition Results - Improper drug handling: Incorrect storage or repeated freeze-thaw cycles of stock solutions. - Assay conditions: Suboptimal buffer pH, temperature, or incubation time. - Enzyme activity: Variation in the activity of the MAO-B enzyme preparation.- Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C. - Ensure the assay buffer is at the optimal pH (typically 7.5) and the incubation is performed at the recommended temperature (e.g., 25°C or 37°C).[1] - Always run a positive control (e.g., selegiline) and an enzyme control to normalize the data.[7]
Low Potency (Higher than expected IC50) - Substrate competition: High concentration of the substrate in the assay can compete with the inhibitor. - Incorrect incubation time: As an irreversible inhibitor, Mofegiline requires time to inactivate the enzyme. - Solubility issues: The compound may not be fully dissolved in the assay buffer.- Determine the Km of the substrate for your enzyme preparation and use a substrate concentration around the Km value. - Perform a time-dependent inhibition study to determine the optimal pre-incubation time for the inhibitor with the enzyme before adding the substrate. - Visually inspect for any precipitation. Consider preparing fresh dilutions or using a different solvent system if compatible with the assay.
High Variability in Cell-Based Assays - Cell health: Cells may be unhealthy, leading to inconsistent responses. - Compound precipitation in media: this compound may precipitate in the cell culture medium. - Inconsistent treatment application: Uneven distribution of the compound in the wells.- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. - Check the solubility of this compound in your specific cell culture medium. You may need to adjust the final solvent concentration (e.g., keep DMSO below 0.5%). - Mix the plate gently after adding the compound to ensure even distribution.
Unexpected Cytotoxicity - Off-target effects: At high concentrations, the compound may have off-target effects. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Formation of reactive oxygen species (ROS): Inhibition of MAO-B can alter cellular redox balance.- Perform a dose-response curve to determine the therapeutic window and identify the concentration at which toxicity occurs. - Always include a vehicle control (solvent only) to assess the toxicity of the solvent itself.[7] - Consider co-treatment with an antioxidant to investigate the role of oxidative stress.

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard methods for determining MAO-B activity.[1]

Materials:

  • Recombinant human MAO-B

  • This compound

  • Benzylamine (substrate)

  • 50 mM Phosphate Buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in 50 mM phosphate buffer.

  • In a 96-well plate, add the diluted this compound to the wells.

  • Add the MAO-B enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at 25°C to allow for inhibitor binding.

  • Initiate the reaction by adding the benzylamine substrate.

  • Immediately measure the change in absorbance at the appropriate wavelength for the product of benzylamine oxidation in a kinetic mode.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary

Parameter Value Species/System Reference
IC50 (MAO-B) 3.6 nMRat brain mitochondria[1][6]
IC50 (MAO-A) 680 nMRat brain mitochondria[1][6]
In vivo ED50 (MAO-B) 0.18 mg/kg (p.o.)Rat brain[4]
In vivo ED50 (MAO-A) 8 mg/kg (p.o.)Rat brain[4]
Water Solubility 30 mg/mlN/A[5]

Visualizations

Signaling Pathway of this compound's Neuroprotective Effect

Mofegiline_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Mofegiline Mofegiline Hydrochloride MAOB MAO-B Mofegiline->MAOB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Mofegiline->Bcl2 Upregulates Neurotrophic_Factors Neurotrophic Factors (e.g., BDNF, GDNF) Mofegiline->Neurotrophic_Factors Upregulates DOPAC DOPAC MAOB->DOPAC Produces ROS Reactive Oxygen Species (ROS) MAOB->ROS Generates Dopamine Dopamine Dopamine->MAOB Metabolized by Apoptosis Apoptosis ROS->Apoptosis Induces Bcl2->Apoptosis Inhibits Neuronal_Survival Neuronal Survival & Protection Neurotrophic_Factors->Neuronal_Survival Promotes

Caption: Mofegiline's neuroprotective signaling pathway.

Experimental Workflow for In Vitro MAO-B Inhibition Assay

MAOB_Inhibition_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Mofegiline HCl start->prep_inhibitor add_inhibitor Add Inhibitor to 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare MAO-B Enzyme Solution add_enzyme Add MAO-B Enzyme to Wells prep_enzyme->add_enzyme add_inhibitor->add_enzyme incubate Incubate at 25°C add_enzyme->incubate add_substrate Add Benzylamine (Substrate) incubate->add_substrate measure Measure Absorbance (Kinetic Mode) add_substrate->measure analyze Calculate Reaction Rates & % Inhibition measure->analyze end Determine IC50 analyze->end

Caption: Workflow for MAO-B inhibition assay.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic start Inconsistent Results check_reagents Check Reagent Storage & Handling start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok prepare_fresh Prepare Fresh Reagents & Aliquot reagents_ok->prepare_fresh No check_assay_params Review Assay Parameters (pH, Temp) reagents_ok->check_assay_params Yes rerun_assay Re-run Assay prepare_fresh->rerun_assay params_ok Parameters OK? check_assay_params->params_ok optimize_params Optimize Assay Parameters params_ok->optimize_params No check_enzyme_activity Verify Enzyme Activity with Control params_ok->check_enzyme_activity Yes optimize_params->rerun_assay enzyme_ok Activity OK? check_enzyme_activity->enzyme_ok new_enzyme Use New Batch of Enzyme enzyme_ok->new_enzyme No enzyme_ok->rerun_assay Yes new_enzyme->rerun_assay

Caption: Troubleshooting inconsistent results.

References

Validation & Comparative

Comparative analysis of Mofegiline Hydrochloride and Rasagiline

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Mofegiline Hydrochloride and Rasagiline in the Context of Monoamine Oxidase B Inhibition

Introduction

This compound (MDL 72974A) and Rasagiline are both potent, selective, and irreversible inhibitors of monoamine oxidase B (MAO-B).[1][2][3][4] These compounds were developed with the primary therapeutic goal of treating Parkinson's disease by preventing the breakdown of dopamine in the brain.[5][6] Rasagiline has successfully navigated clinical trials and is an established treatment for Parkinson's disease, used both as a monotherapy in early stages and as an adjunct therapy in more advanced cases.[1][6][7][8] In contrast, the clinical development of Mofegiline for Parkinson's and Alzheimer's disease was discontinued, and it was never marketed.[3] This guide provides a comparative analysis of these two MAO-B inhibitors, focusing on their mechanism of action, pharmacokinetics, and available clinical data, supported by experimental evidence.

Mechanism of Action

Both Mofegiline and Rasagiline exert their primary therapeutic effect by inhibiting MAO-B, an enzyme located in the outer mitochondrial membrane that is crucial for the metabolic degradation of dopamine in the brain.[5][9] In Parkinson's disease, the progressive loss of dopamine-producing neurons leads to a dopamine deficiency, resulting in motor symptoms.[5] By irreversibly binding to MAO-B, these inhibitors prevent the breakdown of dopamine, thereby increasing its extracellular levels in the striatum and enhancing dopaminergic activity.[5][9] This irreversible inhibition means that the enzyme's activity is only restored through the synthesis of new MAO-B molecules.[5]

Mofegiline has also been identified as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), which is involved in inflammatory processes.[2][4][10] Rasagiline is metabolized to (R)-1-aminoindan, which has shown neuroprotective properties in preclinical models and, unlike the related drug selegiline, does not have amphetamine-like effects.[1]

cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Mechanism of Inhibition cluster_2 Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism VMAT2 VMAT2 Dopamine->VMAT2 DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Vesicle Synaptic Vesicle VMAT2->Vesicle Release Dopamine Release Vesicle->Release Dopamine_Synapse Synaptic Dopamine Release->Dopamine_Synapse Inhibitor Mofegiline or Rasagiline Inhibition Irreversible Inhibition Inhibitor->Inhibition Inhibition->MAOB Blocks Enzyme Activity D_Receptor Dopamine Receptor Dopamine_Synapse->D_Receptor Signal Signal Transduction D_Receptor->Signal

Caption: Mechanism of MAO-B Inhibition by Mofegiline and Rasagiline.

Comparative Pharmacodynamics

The selectivity for MAO-B over MAO-A is a critical feature of these drugs, as inhibition of MAO-A can lead to dangerous hypertensive crises when tyramine-rich foods are consumed.[11][12] Both Mofegiline and Rasagiline demonstrate high selectivity for MAO-B.

Table 1: In Vitro Inhibitory Potency (IC50)

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Ratio (MAO-A/MAO-B)Reference
Mofegiline HCl3.6 (rat brain)680 (rat brain)~189[2][4][10]
RasagilinePotent & SelectiveMinimal at therapeutic dosesHigh[11]

Note: Specific IC50 values for Rasagiline were not consistently available across the search results, but its high potency and selectivity are well-established.[11]

In human studies, both drugs have demonstrated potent inhibition of platelet MAO-B activity. A single 1 mg dose of Mofegiline resulted in over 90% inhibition of platelet MAO-B.[13] Similarly, Rasagiline achieves clinically relevant (>80%) and near-complete platelet MAO-B inhibition with repeated daily doses of 0.5 mg, 1 mg, and 2 mg.[1]

Comparative Pharmacokinetics

Both drugs are rapidly absorbed after oral administration, with relatively short plasma half-lives. However, due to their irreversible mechanism of action, the duration of their pharmacological effect is much longer than their plasma half-life and is dependent on the rate of de novo enzyme synthesis.[9][13][14]

Table 2: Pharmacokinetic Parameters

ParameterThis compoundRasagiline
Time to Peak (Tmax) ~1 hour[13]0.33 - 1 hour[1][15]
Elimination Half-life 1 - 3 hours[3][13]~3 hours (steady state)[1][9]
Bioavailability N/A (Disproportionate increase in plasma concentration with dose observed)[13]~36%[1][9]
Metabolism Extensively metabolized in dogs and humans[16]Almost complete biotransformation in the liver (primarily CYP1A2)[1][14]
Metabolites N-succinyl conjugate, cyclic carbamate, urea adduct[16](R)-1-Aminoindan (no amphetamine-like effects)[1]
Excretion Primarily via urine[3][16]Primarily via urine (~62%), secondarily via feces (~7%)[1][9]

Clinical Efficacy and Experimental Protocols

The clinical development of Rasagiline is well-documented through several large-scale, randomized, controlled trials. In contrast, the available clinical data for Mofegiline is limited to a Phase I dose-tolerance trial.[13]

Rasagiline Clinical Trials

TEMPO Study (TVP-1012 in Early Monotherapy for PD Outpatients): This multicenter, 26-week, randomized, double-blind, placebo-controlled trial evaluated the efficacy of Rasagiline in 404 patients with early Parkinson's disease not requiring dopaminergic therapy.[8][17]

  • Experimental Protocol:

    • Patient Population: 404 patients with early PD.[8]

    • Intervention: Patients were randomized to receive Rasagiline 1 mg/day, Rasagiline 2 mg/day, or a placebo.[8]

    • Primary Outcome: The primary efficacy measure was the change from baseline in the total Unified Parkinson's Disease Rating Scale (UPDRS) score at 26 weeks.[8]

    • Results: Both Rasagiline doses were effective. The 1 mg group showed a -4.20 unit adjusted difference in total UPDRS compared to placebo, and the 2 mg group showed a -3.56 unit difference.[7][8]

ADAGIO Study: This delayed-start trial was designed to assess a potential disease-modifying effect of Rasagiline.[18]

  • Experimental Protocol:

    • Patient Population: Patients with early PD.

    • Intervention: The study involved four arms: early-start Rasagiline (1 mg or 2 mg daily for 72 weeks) and delayed-start Rasagiline (placebo for 36 weeks followed by Rasagiline 1 mg or 2 mg daily for 36 weeks).[18]

    • Results: The 1 mg/day early-start group met all three primary endpoints, suggesting a possible disease-modifying effect, whereas the 2 mg/day group did not.[18]

cluster_tempo TEMPO Study Workflow cluster_arms 26-Week Treatment Period Screening Patient Screening (N=404, Early PD) Randomization Randomization Screening->Randomization Placebo Placebo Group Randomization->Placebo Rasagiline1 Rasagiline 1mg/day Group Randomization->Rasagiline1 Rasagiline2 Rasagiline 2mg/day Group Randomization->Rasagiline2 Endpoint Primary Endpoint Assessment (Change in Total UPDRS Score) Placebo->Endpoint Rasagiline1->Endpoint Rasagiline2->Endpoint cluster_comparison Comparative Features cluster_shared Shared Attributes cluster_distinct Distinct Attributes Mofegiline Mofegiline HCl MAOB_Inhibitor Selective, Irreversible MAO-B Inhibitor Mofegiline->MAOB_Inhibitor PK_Profile Rapid Absorption, Short Half-Life Mofegiline->PK_Profile PD_Effect Increases Striatal Dopamine Mofegiline->PD_Effect Mofegiline_Status Development Discontinued Mofegiline->Mofegiline_Status Mofegiline_Data Limited Clinical Data (Phase I) Mofegiline->Mofegiline_Data Mofegiline_Other SSAO Inhibition Mofegiline->Mofegiline_Other Rasagiline Rasagiline Rasagiline->MAOB_Inhibitor Rasagiline->PK_Profile Rasagiline->PD_Effect Rasagiline_Status Clinically Approved & Marketed Rasagiline->Rasagiline_Status Rasagiline_Data Extensive Clinical Data (Phase I-IV) Rasagiline->Rasagiline_Data Rasagiline_Other Neuroprotective Metabolite (1-aminoindan) Rasagiline->Rasagiline_Other

References

A Comparative Analysis of Mofegiline Hydrochloride and Other MAO-B Inhibitors in Neuronal Protection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the neuroprotective effects of Mofegiline Hydrochloride and other prominent monoamine oxidase-B (MAO-B) inhibitors. Due to the discontinued clinical development of Mofegiline, this guide focuses on a detailed comparison with the well-documented neuroprotective agents, Selegiline and Rasagiline, providing available experimental data and methodologies to inform future research and drug discovery efforts.

Introduction: The Landscape of MAO-B Inhibitors in Neuroprotection

Monoamine oxidase-B (MAO-B) inhibitors are a class of drugs that have garnered significant interest for their potential to confer neuroprotection in a range of neurodegenerative disorders. By inhibiting the MAO-B enzyme, these compounds reduce the degradation of dopamine and other neurotransmitters, and importantly, decrease the production of neurotoxic reactive oxygen species (ROS). While this compound was once a candidate in this class, its clinical studies were discontinued. In contrast, Selegiline and Rasagiline have been extensively studied and are used clinically, providing a wealth of data on their neuroprotective mechanisms and efficacy in various neuronal cell types.

This guide will delve into the available information on Mofegiline and provide a robust comparison with Selegiline and Rasagiline, focusing on their performance in preclinical models of neurodegeneration.

Comparative Efficacy of MAO-B Inhibitors in Neuronal Cell Models

The neuroprotective effects of MAO-B inhibitors have been evaluated in a variety of in vitro models that mimic the pathological conditions of neurodegenerative diseases. These studies provide quantitative data on cell survival, reduction of apoptosis, and mitigation of oxidative stress.

Table 1: Neuroprotective Effects of Selegiline in Neuronal Cell Culture
Cell TypeInsult/ModelSelegiline ConcentrationObserved EffectReference
Rat Hippocampal Neural Stem CellsHydrogen Peroxide (H₂O₂)20 µMIncreased cell viability to 64.4% compared to 29.66% in control[1][1]
Rat Hippocampal Neural Stem CellsHydrogen Peroxide (H₂O₂)20 µMSignificantly increased mRNA expression of anti-apoptotic Bcl-2 and Hspa4[1][2][1][2]
Dopaminergic Neuronal MN9D CellsER StressNot specifiedPrevents mitochondrial outer membrane permeabilization and rescues apoptosis[3][3]
SH-SY5Y Neuroblastoma CellsDexamethasoneNot specifiedSignificantly prevented dexamethasone-induced cell death[4][4]
Table 2: Neuroprotective Effects of Rasagiline in Neuronal Cell Culture
Cell TypeInsult/ModelRasagiline ConcentrationObserved EffectReference
PC12 Neuronal CulturesOxygen-Glucose Deprivation/Reoxygenation3-10 µMDose-dependent neuroprotection of 20-80%[5][6][5][6]
PC12 Neuronal CulturesOxygen-Glucose Deprivation/Reoxygenation10 µMReduced reactive oxygen species production by 15% and increased Akt phosphorylation by 50%[5][6][5][6]
Rat Cerebellar Granule CellsGlutamate, Ara-C, BSO0.1-10 µMIncreased survival of neurons[7][7]
SH-SY5Y Neuroblastoma CellsDexamethasoneNot specifiedHighest neuroprotective effect compared to Selegiline and its metabolite[4][4]

Experimental Protocols for Assessing Neuroprotection

The following are generalized protocols derived from the methodologies reported in the cited literature for evaluating the neuroprotective effects of compounds like this compound and its alternatives.

General Workflow for In Vitro Neuroprotection Assay

G cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assay Assessment cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12, Primary Neurons) plating Cell Plating cell_culture->plating pretreatment Pre-treatment with MAO-B inhibitor (e.g., Mofegiline, Selegiline) plating->pretreatment insult Induction of Neurotoxicity (e.g., H2O2, 6-OHDA, MPP+) pretreatment->insult viability Cell Viability Assays (e.g., MTT, LDH) insult->viability apoptosis Apoptosis Assays (e.g., TUNEL, Caspase Activity) insult->apoptosis oxidative_stress Oxidative Stress Markers (e.g., ROS levels, GSH/GSSG ratio) insult->oxidative_stress

Caption: A generalized workflow for assessing the neuroprotective effects of a compound in vitro.

Cell Culture and Induction of Neurotoxicity
  • Cell Lines: Commonly used neuronal cell lines include human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC12 cells, and primary neuronal cultures such as rat cerebellar granule cells or hippocampal neurons.[1][5][7][8]

  • Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Neurotoxicity: To mimic neurodegenerative conditions, various toxins are used.

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) is a common agent to induce oxidative stress.[1]

    • Dopaminergic Neurotoxins: 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) are used to specifically model Parkinson's disease pathology.[8]

    • Excitotoxicity: Glutamate is used to induce excitotoxic neuronal death.[7]

    • Apoptosis Induction: Dexamethasone has been used to induce apoptosis in brain cells.[4]

Assessment of Neuroprotection
  • Cell Viability Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Pre-treatment with a neuroprotective agent is expected to result in higher absorbance readings compared to the toxin-treated control.[1]

    • LDH Assay: Lactate dehydrogenase (LDH) is released from damaged cells. A decrease in LDH release in the culture medium indicates a protective effect.

  • Apoptosis Assays:

    • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis. A lower percentage of TUNEL-positive cells suggests an anti-apoptotic effect.[4]

    • Caspase Activity Assays: Caspases are key mediators of apoptosis. Measuring the activity of caspases (e.g., caspase-3) can quantify the extent of apoptosis.

  • Measurement of Oxidative Stress:

    • ROS Detection: Fluorescent probes like DCFH-DA are used to measure intracellular reactive oxygen species levels.

    • Antioxidant Enzyme Activity: Assays for superoxide dismutase (SOD) and catalase activity can indicate an enhancement of the cellular antioxidant defense system.

Signaling Pathways in MAO-B Inhibitor-Mediated Neuroprotection

The neuroprotective effects of Selegiline and Rasagiline are not solely due to the inhibition of MAO-B but also involve the modulation of key intracellular signaling pathways that promote cell survival and resilience.

Pro-Survival Signaling Activated by MAO-B Inhibitors

Caption: Key pro-survival signaling pathways modulated by Selegiline and Rasagiline.

Studies have shown that Rasagiline can activate the Akt/Nrf2 signaling pathway.[5][6] Activation of Akt (Protein Kinase B) leads to the nuclear translocation of Nrf2, a transcription factor that binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes.[5][6] This results in an increased expression of enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and catalase, bolstering the cell's defense against oxidative stress.[5]

Both Selegiline and Rasagiline have been shown to upregulate the expression of anti-apoptotic proteins from the Bcl-2 family.[1][9][10] These proteins play a crucial role in maintaining mitochondrial membrane integrity and preventing the release of pro-apoptotic factors like cytochrome c, thereby inhibiting the intrinsic apoptotic cascade.[1]

Conclusion

While direct and extensive data on the neuroprotective effects of this compound are lacking due to its discontinued development, the wealth of information available for other MAO-B inhibitors, particularly Selegiline and Rasagiline, provides a strong framework for understanding the potential mechanisms and for designing future neuroprotective strategies. The comparative data presented here highlight the multifaceted nature of neuroprotection afforded by this class of compounds, which extends beyond simple MAO-B inhibition to the active modulation of critical cell survival and antioxidant pathways. For researchers in the field, these insights offer valuable benchmarks and validated experimental approaches for the continued development of novel neuroprotective therapeutics.

References

A Comparative Analysis of Mofegiline Hydrochloride and Other MAO-B Inhibitors for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monoamine oxidase-B (MAO-B) inhibitor Mofegiline Hydrochloride against other established MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide. The comparison is based on available preclinical and clinical data to inform research and drug development in the context of Parkinson's disease.

Executive Summary

This compound is a potent and selective irreversible inhibitor of MAO-B.[1][2] Preclinical studies demonstrated its potential for the treatment of Parkinson's disease. However, its clinical development was discontinued, and it was never marketed.[2] In contrast, Selegiline, Rasagiline, and Safinamide are approved and widely used treatments for Parkinson's disease, with extensive clinical data supporting their efficacy and safety. This guide will delve into a detailed comparison of their pharmacological profiles and clinical effectiveness, highlighting the position of Mofegiline within this therapeutic class.

Mechanism of Action: MAO-B Inhibition in Parkinson's Disease

Monoamine oxidase-B is a key enzyme in the degradation of dopamine in the brain.[3][4][5] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a deficiency in dopamine, causing the characteristic motor symptoms. MAO-B inhibitors block the action of this enzyme, thereby increasing the synaptic availability of dopamine. This enhancement of dopaminergic signaling helps to alleviate the motor symptoms of the disease.[3][4][5][6][7]

The following diagram illustrates the signaling pathway affected by MAO-B inhibitors.

MAO_B_Inhibition cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell L-DOPA L-DOPA Dopamine Dopamine L-DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Dopamine Dopamine Synaptic_Dopamine->DAT Reuptake D_Receptors Dopamine Receptors Synaptic_Dopamine->D_Receptors MAO-B MAO-B Synaptic_Dopamine->MAO-B Uptake Signal_Transduction Signal Transduction D_Receptors->Signal_Transduction Binding Dopamine_Metabolism Dopamine Metabolism MAO-B->Dopamine_Metabolism MAO-B_Inhibitors MAO-B Inhibitors (Mofegiline, Selegiline, Rasagiline, Safinamide) MAO-B_Inhibitors->MAO-B

Diagram 1: Mechanism of action of MAO-B inhibitors in the dopaminergic synapse.

Preclinical Efficacy and Selectivity

The potency and selectivity of MAO-B inhibitors are critical determinants of their therapeutic window and potential side effects. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other MAO-B inhibitors.

MAO-B InhibitorMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)Reference
This compound 3.6 (rat brain)680 (rat brain)188.9[8]
Selegiline ~9 (human brain)~2,300 (human brain)~255[3]
Rasagiline ~5.4 (human brain)~4,400 (human brain)~815[3]
Safinamide 98 (rat brain), 79 (human brain)>100,000 (rat brain)>1000[3]

Mofegiline demonstrates high potency for MAO-B, comparable to that of Rasagiline and Selegiline, and a favorable selectivity profile.

In Vivo Preclinical Studies

Preclinical studies in animal models of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model, are crucial for evaluating the neuroprotective and symptomatic effects of MAO-B inhibitors.

  • This compound: In a mouse model, Mofegiline demonstrated the ability to block MPTP-induced neurotoxicity.[9]

  • Selegiline and Rasagiline: Both have been shown to protect against MPTP-induced neurotoxicity in non-human primates, attenuating behavioral deficits, loss of dopaminergic neurons, and dopamine depletion.[10] In MPTP mouse models, Selegiline has been shown to rescue gait deficits and the loss of dopaminergic neurons.[11]

  • Safinamide: Preclinical studies have shown that Safinamide can reduce neuronal damage in models of Parkinson's disease.

The following diagram illustrates a typical experimental workflow for evaluating neuroprotective effects in an MPTP mouse model.

MPTP_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment Animal_Model C57BL/6 Mice Grouping Grouping: - Control - MPTP + Vehicle - MPTP + MAO-B Inhibitor Animal_Model->Grouping Pre-treatment Pre-treatment with MAO-B Inhibitor or Vehicle Grouping->Pre-treatment MPTP_Induction MPTP Administration (e.g., intraperitoneal injection) Pre-treatment->MPTP_Induction Post-treatment Continued MAO-B Inhibitor or Vehicle Administration MPTP_Induction->Post-treatment Behavioral_Tests Behavioral Tests (e.g., locomotor activity, rotarod) Post-treatment->Behavioral_Tests Neurochemical_Analysis Neurochemical Analysis (e.g., striatal dopamine levels via HPLC) Post-treatment->Neurochemical_Analysis Histological_Analysis Histological Analysis (e.g., tyrosine hydroxylase immunostaining of substantia nigra) Post-treatment->Histological_Analysis

Diagram 2: Experimental workflow for assessing neuroprotection in an MPTP mouse model.

Clinical Efficacy of Marketed MAO-B Inhibitors

While clinical efficacy data for this compound is unavailable due to its discontinued development, the established MAO-B inhibitors have a wealth of data from numerous clinical trials. The primary endpoint in many of these trials is the change in the Unified Parkinson's Disease Rating Scale (UPDRS) score, particularly the motor section (Part III), and the reduction in "off-time" for patients on levodopa therapy.

MAO-B InhibitorKey Clinical Trial FindingsReferences
Selegiline - As monotherapy, significantly improves UPDRS scores compared to placebo.[2][12][13] - As an adjunct to levodopa, it reduces "off-time" and allows for a reduction in levodopa dosage.[14][2][12][13][14]
Rasagiline - Effective as monotherapy in early Parkinson's disease, showing significant improvement in UPDRS scores versus placebo (TEMPO study).[15] - As adjunctive therapy to levodopa, it significantly reduces "off-time" (PRESTO and LARGO studies).[15][15]
Safinamide - As add-on therapy to levodopa, significantly increases "on-time" without troublesome dyskinesia and improves motor scores (UPDRS Part III).[10] - Also demonstrates non-dopaminergic effects by modulating glutamate release.[10]

A multiple treatment comparison meta-analysis found no significant difference in the relative effectiveness between Selegiline, Rasagiline, and Safinamide when used as monotherapy. When used in combination with levodopa, all three were effective compared to placebo, with selegiline being the most effective in this analysis.[4]

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the interpretation and comparison of clinical trial results. Below are summaries of the protocols for pivotal trials of the marketed MAO-B inhibitors.

Selegiline: Phase III Monotherapy Trial
  • Objective: To evaluate the efficacy and safety of selegiline monotherapy in patients with early Parkinson's disease.

  • Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Patient Population: Patients aged 20 to 75 years diagnosed with Parkinson's disease according to the UK Parkinson's Disease Society Brain Bank criteria, with motor symptoms for less than 5 years, a Hoehn and Yahr stage of 1 to 3, and a UPDRS part III score of 10 or greater.[12] Patients had received no previous treatments.[12]

  • Intervention: Selegiline (starting at 2.5 mg/day and titrated up to 10 mg/day) or placebo.[12]

  • Primary Outcome: Change from baseline in the total UPDRS (Parts I, II, and III) score at 12 weeks.[12]

  • Results: Selegiline monotherapy resulted in a statistically significant reduction in the primary outcome measure compared to placebo.[12]

Rasagiline: The TEMPO Study
  • Objective: To evaluate the safety and efficacy of rasagiline monotherapy in patients with early, untreated Parkinson's disease.

  • Study Design: A 26-week, multicenter, double-blind, placebo-controlled, parallel-group trial.[15]

  • Patient Population: Patients with a diagnosis of Parkinson's disease based on the presence of at least two of the following: resting tremor, rigidity, and bradykinesia.[15]

  • Intervention: Rasagiline 1 mg/day, Rasagiline 2 mg/day, or placebo.[15]

  • Primary Outcome: Change from baseline in the total UPDRS score at 26 weeks.[15]

  • Results: Both doses of rasagiline demonstrated a statistically significant improvement in the total UPDRS score compared to placebo.[15]

Safinamide: The SETTLE Study
  • Objective: To evaluate the efficacy and safety of safinamide as an add-on to levodopa in patients with Parkinson's disease and motor fluctuations.

  • Study Design: A 24-week, multicenter, double-blind, placebo-controlled, parallel-group study.[10][16]

  • Patient Population: Patients with a disease duration of at least 3 years, Hoehn and Yahr stage 1-4, and an average daily "off-time" of at least 1.5 hours, on a stable dose of levodopa.[16]

  • Intervention: Safinamide 50 mg/day (increased to 100 mg/day if tolerated) or placebo.[16]

  • Primary Outcome: Change from baseline in total "on-time" without troublesome dyskinesia.[10]

  • Results: Safinamide significantly increased "on-time" without troublesome dyskinesia and improved motor symptoms compared to placebo.[10]

The following diagram illustrates the logical flow of a typical randomized controlled clinical trial for a Parkinson's disease therapeutic.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., UPDRS, 'On/Off' Diaries) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Group (Investigational Drug) Randomization->Treatment_Arm Control_Arm Control Group (Placebo or Active Comparator) Randomization->Control_Arm Follow_up Follow-up Visits (Efficacy and Safety Assessments) Treatment_Arm->Follow_up Control_Arm->Follow_up End_of_Study End of Study Assessment Follow_up->End_of_Study Data_Analysis Statistical Analysis (Primary and Secondary Endpoints) End_of_Study->Data_Analysis Results Results Data_Analysis->Results

Diagram 3: Logical workflow of a randomized controlled clinical trial in Parkinson's disease.

Conclusion

This compound is a potent and selective MAO-B inhibitor with a preclinical profile that suggested its potential as a therapeutic for Parkinson's disease. However, the lack of clinical efficacy data prevents a direct comparison with the established and effective MAO-B inhibitors Selegiline, Rasagiline, and Safinamide. These approved therapies have demonstrated significant benefits in improving motor symptoms and managing motor fluctuations in patients with Parkinson's disease, supported by extensive clinical trial data. While the reasons for the discontinuation of Mofegiline's development are not detailed in the available literature, this comparative guide highlights the rigorous path from a promising preclinical candidate to a clinically proven therapeutic. For researchers and drug developers, the story of Mofegiline underscores the importance of translating preclinical potency into clinical efficacy and safety.

References

Mofegiline Hydrochloride: A Comparative Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of Mofegiline Hydrochloride with other selective monoamine oxidase B (MAO-B) inhibitors. Experimental data is presented to offer an objective assessment of its performance against key alternatives.

Introduction

This compound (MDL 72974A) is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal in the degradation of dopamine in the brain.[1][2][3] Developed by the Merrell-Dow Research Institute, it was investigated for the treatment of neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease, though it was never commercially marketed.[2][3][4] Mofegiline also exhibits inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1][2] This guide cross-validates the mechanism of Mofegiline by comparing its biochemical and pharmacological profile with established MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.

Mechanism of Action: MAO-B Inhibition

Monoamine oxidase B is a key enzyme in the dopamine metabolic pathway. It catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then further metabolized. By inhibiting MAO-B, these drugs increase the synaptic availability of dopamine, a neurotransmitter depleted in Parkinson's disease.[5][6][7][8]

Mofegiline acts as an enzyme-activated, irreversible inhibitor of MAO-B.[1] This means it is converted by the enzyme into a reactive species that then covalently binds to the enzyme, leading to its irreversible inactivation.[4] This contrasts with reversible inhibitors like Safinamide, which do not form a permanent bond with the enzyme.[9][10]

Comparative Efficacy and Selectivity

The potency and selectivity of MAO-B inhibitors are critical determinants of their therapeutic window and side-effect profile. The following table summarizes the in vitro inhibitory activities of Mofegiline and its comparators against MAO-A and MAO-B.

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A IC50 / MAO-B IC50)Reversibility
This compound 3.6[1][2]680[1][2]~189Irreversible[1][4]
Selegiline 37 (human brain)--Irreversible[5][11]
Rasagiline 4.2 (human brain)700 (human brain)~167Irreversible[12]
Safinamide 79 (human brain)80,000 (human brain)~1013Reversible[12][13]

Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate used). The data presented here are for comparative purposes.

Mofegiline demonstrates high potency for MAO-B, with an IC50 value in the low nanomolar range, comparable to Rasagiline.[1][2][12] Its selectivity for MAO-B over MAO-A is significant, which is a desirable characteristic to minimize the "cheese effect" (a hypertensive crisis caused by the inability to metabolize dietary tyramine) associated with non-selective MAO inhibitors.[6] Safinamide exhibits the highest selectivity among the compounds listed.[12][13]

Off-Target Activity: SSAO/VAP-1 Inhibition

Mofegiline is also a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1).[1][2] This enzyme is involved in inflammatory processes and leukocyte trafficking.

CompoundSSAO/VAP-1 IC50 (nM)
This compound 20 (human enzyme)[2]
Selegiline -
Rasagiline -
Safinamide -

Data on SSAO/VAP-1 inhibition by other MAO-B inhibitors is not as readily available, highlighting a distinguishing feature of Mofegiline.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a fluorometric substrate)[14]

  • Test compound (e.g., this compound)

  • Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[14]

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplates (black plates for fluorometric assays)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, the MAO enzyme (MAO-A or MAO-B), and the test compound or control at various concentrations.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the MAO substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Detection: Measure the product formation using a microplate reader. For fluorometric assays, this involves measuring the fluorescence generated by a coupled enzymatic reaction that produces a fluorescent product.[15] For spectrophotometric assays, the absorbance of the product is measured.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Dopamine_Metabolism cluster_synthesis Dopamine Synthesis cluster_metabolism Dopamine Metabolism cluster_inhibition Inhibition Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase DOPAL DOPAL Dopamine->DOPAL MAO-B MAO-B MAO-B DOPAC DOPAC DOPAL->DOPAC ALDH Mofegiline Mofegiline (and other MAO-B inhibitors) Mofegiline->MAO-B Inhibition MAO_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prepare_reagents plate_setup Plate Setup (Add enzyme and inhibitors to wells) prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation read_plate Read Plate (Fluorometer/Spectrophotometer) incubation->read_plate data_analysis Data Analysis (Calculate % Inhibition and IC50) read_plate->data_analysis end End data_analysis->end

References

Replicating Mofegiline Hydrochloride's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Mofegiline Hydrochloride's performance against other monoamine oxidase B (MAO-B) inhibitors, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in replicating and expanding upon published findings related to this potent and selective MAO-B inhibitor.

Quantitative Comparison of Inhibitory Potency

This compound is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B) and also exhibits inhibitory activity against semicarbazide-sensitive amine oxidase (SSAO).[1] The following tables summarize the key quantitative data on Mofegiline's inhibitory potency and provide a comparison with other well-established MAO-B inhibitors.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound

Enzyme TargetSpecies/TissueIC50 (nM)Reference
MAO-BRat Brain Mitochondria3.6[2][3]
MAO-ARat Brain Mitochondria680[2][3]
SSAODog Aorta2[2]
SSAORat Aorta5[2]
SSAOHuman Umbilical Artery20[3]
SSAOBovine Aorta80[2]

Table 2: Comparative In Vitro Potency of MAO-B Inhibitors

InhibitorTargetIC50 (nM)Selectivity (MAO-A/MAO-B)Reference
Mofegiline MAO-B 3.6 (rat) ~189-fold [2][3]
RasagilineMAO-B4 (rat), 14 (human)~50-fold[4]
SelegilineMAO-BNot explicitly stated in provided abstractsSelective for MAO-B at lower doses[5]
SafinamideMAO-B4 (rat), 14 (human)~1000-fold[4]

Experimental Protocols

To facilitate the replication of key findings, detailed methodologies for assessing MAO-B and SSAO inhibition are provided below.

Protocol 1: Determination of MAO-B Inhibitory Activity (Fluorometric Assay)

This protocol is adapted from commercially available MAO-B inhibitor screening kits.[4][6][7]

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Fluorescent probe (e.g., Amplex® Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Test compounds (Mofegiline HCl and comparators)

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, HRP, and the fluorescent probe to each well.

  • Add the test compounds to the respective wells. Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (vehicle).

  • Initiate the reaction by adding the MAO-B enzyme to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Add the MAO-B substrate to all wells to start the reaction.

  • Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm in a kinetic mode for 30-60 minutes at 37°C.

  • The rate of H2O2 production, a byproduct of MAO-B activity, is proportional to the fluorescence signal.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: Determination of SSAO Inhibitory Activity (Spectrophotometric Assay)

This protocol is based on the spectrophotometric method for measuring SSAO activity.[8][9]

Materials:

  • SSAO enzyme source (e.g., bovine plasma)

  • SSAO substrate (e.g., benzylamine)

  • 2,4-dinitrophenylhydrazine (DNPH)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.8)

  • Test compounds

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compounds in the assay buffer.

  • In a test tube, mix the assay buffer and the SSAO enzyme source.

  • Add the test compounds to the respective tubes. Include a positive control (e.g., semicarbazide) and a negative control (vehicle).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Add the SSAO substrate to initiate the reaction and incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution of DNPH, which reacts with the aldehyde product to form a colored hydrazone.

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 495 nm).

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Molecular Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

cluster_workflow Experimental Workflow: MAO-B Inhibition Assay Prepare Reagents Prepare Reagents Dispense into Plate Dispense into Plate Prepare Reagents->Dispense into Plate Add Inhibitors Add Inhibitors Dispense into Plate->Add Inhibitors Add MAO-B Enzyme Add MAO-B Enzyme Add Inhibitors->Add MAO-B Enzyme Pre-incubate Pre-incubate Add MAO-B Enzyme->Pre-incubate Add Substrate Add Substrate Pre-incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50 cluster_pathway Proposed Neuroprotective Signaling of Mofegiline Mofegiline Mofegiline MAOB MAO-B Mofegiline->MAOB inhibits SSAO SSAO Mofegiline->SSAO inhibits PI3K_Akt PI3K/Akt Pathway Mofegiline->PI3K_Akt activates Nrf2_ARE Nrf2/ARE Pathway Mofegiline->Nrf2_ARE activates Dopamine Dopamine MAOB->Dopamine metabolizes ROS Reduced ROS MAOB->ROS generates Neuroinflammation Reduced Neuroinflammation SSAO->Neuroinflammation contributes to Dopamine->ROS leads to Neuroprotection Neuroprotection ROS->Neuroprotection antagonizes Neuroinflammation->Neuroprotection antagonizes CREB CREB PI3K_Akt->CREB activates Bcl2 Increased Bcl-2 CREB->Bcl2 upregulates Nrf2_ARE->Neuroprotection promotes Bcl2->Neuroprotection promotes cluster_logic Logical Relationship: Mofegiline's Dual Inhibition Mofegiline Mofegiline MAOB_Inhibition MAO-B Inhibition Mofegiline->MAOB_Inhibition SSAO_Inhibition SSAO Inhibition Mofegiline->SSAO_Inhibition Dopamine_Sparing Dopamine Sparing MAOB_Inhibition->Dopamine_Sparing Anti_inflammatory Anti-inflammatory Effects SSAO_Inhibition->Anti_inflammatory Therapeutic_Potential Therapeutic Potential in Neurodegenerative Diseases Dopamine_Sparing->Therapeutic_Potential Anti_inflammatory->Therapeutic_Potential

References

Mofegiline Hydrochloride: A Potent and Selective Reference for Novel MAO-B Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the quest for novel therapeutic agents targeting neurodegenerative diseases such as Parkinson's and Alzheimer's, the selective inhibition of monoamine oxidase B (MAO-B) remains a critical strategy. The development of potent and selective MAO-B inhibitors requires robust screening assays, which in turn, depend on well-characterized reference compounds. Mofegiline Hydrochloride, a potent and irreversible MAO-B inhibitor, serves as an excellent reference standard in these screening campaigns. This guide provides a comparative analysis of this compound against other commonly used MAO-B inhibitors, detailed experimental protocols for inhibitor screening, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Analysis of MAO-B Inhibitors

This compound (MDL 72974A) distinguishes itself through its high potency and selectivity for MAO-B over its isoenzyme, MAO-A. This selectivity is a crucial attribute for a reference compound, as it allows for the precise assessment of the selectivity profile of new chemical entities. Below is a comparative summary of this compound with two other widely used irreversible MAO-B inhibitors, Selegiline and Rasagiline.

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)Mechanism of Action
This compound 3.6[1]680[1]~189Irreversible
Selegiline ~4.43 (in rat brain)[2][3]~412 (in rat brain)[2][3]~93Irreversible
Rasagiline ~4.43 (in rat brain)[2][3]~412 (in rat brain)[2][3]~93Irreversible

Note: IC50 values can vary depending on the experimental conditions, such as enzyme source and substrate used.

Mofegiline's sub-nanomolar potency against MAO-B and its approximately 189-fold selectivity make it a highly suitable positive control for in vitro screening assays. Its irreversible mechanism of action provides a clear and measurable endpoint for enzyme inhibition.

MAO-B Signaling Pathway

Monoamine oxidase B is a mitochondrial outer membrane enzyme that plays a crucial role in the catabolism of monoamine neurotransmitters, most notably dopamine. By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, which is a key therapeutic strategy in Parkinson's disease.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism VMAT2 VMAT2 Dopamine->VMAT2 DOPAC DOPAC MAO_B->DOPAC Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Dopamine_cleft Dopamine Vesicle->Dopamine_cleft Release D_receptor Dopamine Receptor Dopamine_cleft->D_receptor Signal Signal Transduction D_receptor->Signal Mofegiline Mofegiline HCl Mofegiline->MAO_B Inhibition

Caption: Simplified signaling pathway of dopamine metabolism by MAO-B and its inhibition by this compound.

Experimental Protocols

A reliable and reproducible in vitro assay is paramount for the screening of novel MAO-B inhibitors. A commonly employed method is the fluorometric assay, which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate.

General Fluorometric MAO-B Inhibition Assay Protocol

This protocol provides a general framework for a fluorometric MAO-B inhibition assay. Specific concentrations and incubation times may need to be optimized based on the enzyme source and specific laboratory conditions.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine, tyramine, or a proprietary fluorescent substrate)

  • Horseradish peroxidase (HRP)

  • A fluorogenic HRP substrate (e.g., Amplex Red, ADHP)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound (as a reference compound)

  • Test compounds

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of this compound and test compounds in assay buffer.

    • Prepare a working solution of MAO-B enzyme in assay buffer.

    • Prepare a detection cocktail containing the MAO-B substrate, HRP, and the fluorogenic HRP substrate in assay buffer.

  • Assay Protocol:

    • Add a small volume (e.g., 2 µL) of the diluted this compound, test compounds, or vehicle control (for uninhibited and blank wells) to the wells of a 96-well plate.

    • Add the MAO-B enzyme solution to all wells except the blank.

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the detection cocktail to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points or as an endpoint reading.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compounds and this compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow

The process of screening for novel MAO-B inhibitors typically follows a structured workflow, from initial compound screening to the characterization of lead candidates.

Experimental_Workflow cluster_screening Screening Phase cluster_characterization Characterization Phase cluster_lead_opt Lead Optimization cluster_reference HTS High-Throughput Screening (Single Concentration) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Assay (vs. MAO-A) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (Reversibility) Selectivity->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Mofegiline_Ref Mofegiline HCl (Reference Compound) Mofegiline_Ref->HTS Mofegiline_Ref->Dose_Response Mofegiline_Ref->Selectivity

Caption: A typical workflow for the screening and characterization of novel MAO-B inhibitors, highlighting the use of a reference compound.

Conclusion

This compound stands out as a superior reference compound for the screening of novel MAO-B inhibitors due to its high potency, excellent selectivity, and well-defined irreversible mechanism of action. Its use as a positive control ensures the reliability and accuracy of screening assays, facilitating the identification and characterization of promising new drug candidates for the treatment of neurodegenerative disorders. The provided experimental protocol and workflows offer a solid foundation for researchers to establish robust and efficient MAO-B inhibitor screening platforms.

References

Safety Operating Guide

Navigating the Safe Disposal of Mofegiline Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Mofegiline Hydrochloride, a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), requires careful handling and adherence to specific disposal protocols to minimize environmental impact and ensure workplace safety. This guide provides essential, step-by-step information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for a similar compound, Selegiline Hydrochloride, indicates that waste should be disposed of in an approved waste disposal plant.[1] Personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.

Key Hazard Information: A Safety Data Sheet for this compound provides the following GHS hazard classifications:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

In case of a spill, avoid generating dust. The area should be cleaned by trained personnel using appropriate PPE.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a chemical waste stream. The following steps outline the recommended procedure for its disposal in a laboratory environment.

  • Waste Identification and Classification:

    • Not a DEA Controlled Substance: this compound is not currently listed as a controlled substance by the Drug Enforcement Administration (DEA).[2][3][4]

    • RCRA Hazardous Waste Assessment: While not explicitly listed as a Resource Conservation and Recovery Act (RCRA) hazardous waste, its hazardous characteristics (skin and eye irritant) warrant a careful assessment. It is the generator's responsibility to determine if the waste meets the criteria for toxicity, reactivity, corrosivity, or ignitability. If the waste is determined to be RCRA hazardous, it must be managed according to those regulations. When in doubt, it is prudent to manage the waste as hazardous.

  • Segregation and Storage:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • The container should be stored in a well-ventilated, secure area, away from incompatible materials.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Engage a Licensed Waste Disposal Vendor:

    • The primary and recommended method for the disposal of this compound is to engage a licensed and reputable hazardous waste disposal company.

    • These vendors are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.

  • Documentation:

    • Maintain a detailed inventory of the this compound waste, including quantities and dates of accumulation.

    • When the waste is transferred to the disposal vendor, ensure that all necessary paperwork, such as a hazardous waste manifest (if applicable), is completed accurately.

Quantitative Data Summary

For laboratory purposes, understanding the physical and chemical properties of this compound is crucial for safe handling and disposal.

PropertyValue
Molecular Formula C₁₁H₁₃F₂N • HCl
Molecular Weight 233.69 g/mol
Appearance Solid
Storage Temperature -20°C

Source: Santa Cruz Biotechnology, Inc.[5], Cayman Chemical[6]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Mofegiline Hydrochloride Waste classify Classify Waste: - DEA Controlled Substance? - RCRA Hazardous? start->classify not_dea Not a DEA Controlled Substance classify->not_dea No rcra_check Does it meet RCRA hazardous criteria? (e.g., toxicity) classify->rcra_check not_dea->rcra_check is_rcra Yes, RCRA Hazardous rcra_check->is_rcra Yes not_rcra No, Non-Hazardous Pharmaceutical Waste rcra_check->not_rcra No segregate Segregate and Store in a labeled, sealed container is_rcra->segregate not_rcra->segregate vendor Contact Licensed Waste Disposal Vendor segregate->vendor document Complete all required documentation (e.g., manifest) vendor->document end End: Proper Disposal document->end

Caption: Disposal workflow for this compound.

By following these procedures, research facilities can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. Always refer to your institution's specific safety and environmental health guidelines for additional requirements.

References

Safeguarding Research: A Comprehensive Guide to Handling Mofegiline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Mofegiline Hydrochloride. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B)[1]. Due to its high potency and the absence of a published Occupational Exposure Limit (OEL), a conservative approach to handling is mandatory. The following procedures are based on established guidelines for managing potent pharmaceutical compounds and are designed to minimize exposure risk.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the required PPE for various laboratory activities.

Activity Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields
Weighing and Aliquoting (Solid) - Primary Engineering Control: Chemical fume hood or powder containment hood.- Respiratory Protection: N100/P100/P3 particulate respirator. A Powered Air-Purifying Respirator (PAPR) is recommended for frequent or large quantity handling.- Hand Protection: Double nitrile gloves.- Body Protection: Disposable gown with tight-fitting cuffs over a lab coat.- Eye Protection: Chemical splash goggles.
Dissolution and Solution Preparation - Primary Engineering Control: Chemical fume hood.- Respiratory Protection: N100/P100/P3 particulate respirator if handling the solid. Not generally required once the compound is fully dissolved and handled in a closed system.- Hand Protection: Double nitrile gloves.- Body Protection: Laboratory coat.- Eye Protection: Safety glasses with side shields.
In-vitro Experiments - Hand Protection: Nitrile gloves.- Body Protection: Laboratory coat.- Eye Protection: Safety glasses.
In-vivo Dosing and Animal Handling - Hand Protection: Double nitrile gloves.- Body Protection: Disposable gown over a lab coat.- Eye Protection: Safety glasses with side shields or a face shield.
Waste Disposal - Hand Protection: Heavy-duty nitrile or butyl rubber gloves.- Body Protection: Disposable gown over a lab coat.- Eye Protection: Chemical splash goggles.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial. The following workflow outlines the key procedural steps.

cluster_prep Preparation and Handling cluster_disposal Decontamination and Disposal a Receiving and Storage (-20°C) b Weighing in Containment Hood a->b Transport in Sealed Container c Dissolution in Fume Hood b->c Transfer in Closed Vessel d Experimental Use (In-vitro / In-vivo) c->d e Decontaminate Glassware and Surfaces d->e Post-Experiment f Segregate Waste Streams e->f g Dispose via Licensed Hazardous Waste Contractor f->g

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mofegiline Hydrochloride
Reactant of Route 2
Mofegiline Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.